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  • Product: 4-Amino-3-(2-methoxyethyl)phenol
  • CAS: 161368-65-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Amino-3-(2-methoxyethyl)phenol (CAS 161368-65-6)

Executive Summary 4-Amino-3-(2-methoxyethyl)phenol (CAS 161368-65-6) is a highly specialized, polyfunctional aromatic building block utilized in advanced medicinal chemistry and materials science. Featuring a p-aminophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-(2-methoxyethyl)phenol (CAS 161368-65-6) is a highly specialized, polyfunctional aromatic building block utilized in advanced medicinal chemistry and materials science. Featuring a p-aminophenol core augmented by a flexible, moderately lipophilic 2-methoxyethyl appendage, this compound offers unique electronic and steric properties. This whitepaper provides an in-depth technical analysis of its structural causality, outlines a self-validating synthetic workflow, and explores its application in tuning the pharmacokinetics and toxicity profiles of next-generation therapeutics.

Physicochemical and Structural Properties

To effectively utilize CAS 161368-65-6 in drug design or polymer synthesis, one must understand how its substituents interact electronically. The hydroxyl group (–OH) and the amino group (–NH₂) are in a para relationship, creating a highly electron-rich aromatic system prone to oxidation. However, the introduction of the 2-methoxyethyl group at the 3-position breaks the symmetry of the molecule, introducing critical steric bulk and altering the local dielectric environment.

Quantitative Data Profile

The following table summarizes the core physicochemical properties of the compound, corroborated by standard chemical registries .

PropertyValueScientific Implication
Chemical Name 4-Amino-3-(2-methoxyethyl)phenolCore pharmacophore for analgesics & kinase inhibitors.
CAS Registry Number 161368-65-6Unique identifier for procurement and literature.
Molecular Formula C₉H₁₃NO₂Indicates a high degree of functionalization.
Molecular Weight 167.21 g/mol Low molecular weight; excellent lead-like properties.
SMILES OC1=CC=C(N)C(CCOC)=C1Confirms 1,4-heteroatom relationship with 3-substitution.
H-Bond Donors 2 (Phenolic –OH, Amine –NH₂)High potential for target-protein hydrogen bonding.
H-Bond Acceptors 3 (Phenol O, Amine N, Ether O)Ether oxygen provides an additional interaction vector.
Predicted LogP ~0.84 - 1.20Optimal lipophilicity for oral bioavailability (Lipinski).

Structural Causality: The aliphatic ether chain (2-methoxyethyl) exerts a mild inductive electron-donating effect (+I) on the aromatic ring, which subtly increases the pKa of the adjacent amino group (making it slightly more basic than unsubstituted p-aminophenol). Simultaneously, the ether oxygen acts as a localized hydrogen-bond acceptor, which can influence the compound's conformational geometry when bound to a kinase hinge region or a metabolic enzyme.

Mechanistic Application: Tuning Pharmacokinetics and Toxicity

The p-aminophenol core is the fundamental pharmacophore of widely used analgesics like acetaminophen (paracetamol). A critical limitation of this class is hepatotoxicity, driven by the CYP450-mediated oxidation of the p-aminophenol core into the highly reactive, electrophilic N-acetyl-p-benzoquinone imine (NAPQI) .

CAS 161368-65-6 serves as a superior building block for synthesizing safer analogs. The causality behind this improvement is twofold:

  • Steric Blockade: The bulky, flexible 2-methoxyethyl chain physically impedes the approach of CYP2E1 and CYP3A4 active sites, drastically reducing the kinetic rate of quinone imine formation.

  • Redox Modulation: The substitution shifts the redox potential of the aromatic ring, making the oxidation to the quinone state thermodynamically less favorable.

MetabolicPathway Drug N-Acyl-4-Amino-3-(2-methoxyethyl)phenol CYP CYP450 Oxidation Drug->CYP NAPQI Sterically Hindered Quinone Imine CYP->NAPQI Modified Redox Potential GSH Glutathione Conjugation NAPQI->GSH Rapid Detoxification Tox Hepatotoxicity Mitigated GSH->Tox High Cell Viability

Fig 1: Biochemical pathway showing how the 2-methoxyethyl group mitigates NAPQI-induced toxicity.

Experimental Methodology: De Novo Synthesis Workflow

To synthesize 4-Amino-3-(2-methoxyethyl)phenol with high purity, researchers must navigate the extreme electron density of the phenolic precursor. The following protocol utilizes a regioselective nitration followed by a chemoselective reduction.

Phase 1: Regioselective Nitration
  • Objective: Introduce a nitro group exclusively at the 4-position of 3-(2-methoxyethyl)phenol.

  • Causality of Experimental Choice: The hydroxyl group is a dominant ortho/para director. We utilize glacial acetic acid as the solvent rather than a standard sulfuric/nitric acid mixture. Sulfuric acid generates the highly reactive nitronium ion ( NO2+​ ) in excess, which would lead to over-nitration and oxidative cleavage of the electron-rich phenol. Acetic acid moderates the electrophilicity of the nitric acid, ensuring strict mono-nitration at the sterically accessible para position.

  • Protocol:

    • Dissolve 10 mmol of 3-(2-methoxyethyl)phenol in 20 mL of glacial acetic acid.

    • Cool the reaction vessel to 0°C using an ice bath.

    • Dropwise, add 10.5 mmol of 70% HNO3​ over 30 minutes, maintaining the internal temperature below 5°C.

    • Stir for 2 hours. Quench over crushed ice and extract with Ethyl Acetate (3 x 20 mL).

    • In-line Validation: TLC (Hexane:EtOAc 3:1) must show the disappearance of the starting material and the emergence of a bright yellow, UV-active spot ( Rf​≈0.4 ).

Phase 2: Chemoselective Catalytic Hydrogenation
  • Objective: Reduce the 4-nitro intermediate to the target amine.

  • Causality of Experimental Choice: Standard Béchamp reduction (Fe/HCl) is avoided. The acidic conditions at elevated temperatures pose a high risk of cleaving the aliphatic ether linkage. Instead, we employ catalytic hydrogenation under neutral conditions , which chemoselectively reduces the nitro group while preserving the ether.

  • Protocol:

    • Dissolve the crude 4-nitro-3-(2-methoxyethyl)phenol in 30 mL of anhydrous Methanol.

    • Add 10% Palladium on Carbon (Pd/C) (10 mol% relative to substrate).

    • Purge the flask with Nitrogen, then introduce a Hydrogen atmosphere (1 atm via balloon).

    • Stir vigorously at room temperature for 4 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

SynthWorkflow SM 3-(2-Methoxyethyl)phenol Nitration Regioselective Nitration (HNO3, AcOH, 0°C) SM->Nitration Intermediate 4-Nitro-3-(2-methoxyethyl)phenol Nitration->Intermediate Para-directing OH Reduction Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) Intermediate->Reduction Product 4-Amino-3-(2-methoxyethyl)phenol (CAS 161368-65-6) Reduction->Product Ether-sparing

Fig 2: Step-by-step synthetic workflow for CAS 161368-65-6 highlighting regioselective nitration.

Self-Validating Analytical Protocol

Trustworthiness in chemical synthesis requires that every protocol be a self-validating system. To confirm the successful synthesis of CAS 161368-65-6 without ether cleavage or over-reduction, execute the following orthogonal analytical workflow.

Step 1: LC-MS Profiling Dilute the crude product in LC-MS grade MeOH (1 mg/mL). Inject 1 µL into a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Validation Logic: The presence of a dominant peak at m/z 168.1 [M+H]+ confirms the exact mass. The absence of m/z 198 (unreduced nitro) and m/z 110 (cleaved ether byproduct) validates the chemoselectivity of the hydrogenation.

Step 2: ¹H-NMR Structural Confirmation Dissolve 5 mg of the purified compound in DMSO- d6​ . Acquire a standard ¹H-NMR spectrum at 400 MHz. Perform a subsequent D2​O shake experiment.

  • Validation Logic: The aromatic region will display a classic 1,2,4-trisubstituted splitting pattern (a doublet, a doublet of doublets, and a fine doublet). Crucially, the spectrum must show broad singlets corresponding to the –OH and –NH₂ protons. Upon addition of D2​O , these specific peaks will disappear due to deuterium exchange. This directly self-validates that the heteroatoms are fully protonated, accessible, and intact.

Validation Sample Crude Product LCMS LC-MS Analysis m/z 168.1 [M+H]+ Sample->LCMS NMR 1H-NMR (DMSO-d6) D2O Exchangeable Peaks Sample->NMR Purity Purity LCMS->Purity Mass Confirmed Fail Impurity Detected LCMS->Fail Anomalous Mass NMR->Purity Structure Confirmed NMR->Fail Missing Peaks

Fig 3: Self-validating analytical workflow utilizing orthogonal LC-MS and NMR characterization.

References

  • Chemsrc. "4-Amino-3-(2-methoxyethyl)phenol CAS#:161368-65-6." Chemsrc Chemical Database, 2024. URL:[Link]

  • Hinson, J. A., Roberts, D. W., & James, L. P. "Mechanisms of Acetaminophen-Induced Liver Necrosis." Handbook of Experimental Pharmacology, 2010. URL:[Link]

  • Organic Syntheses. "Catalytic Reduction of Nitro Compounds." Org. Synth. 1973, 5, 829. URL:[Link]

Exploratory

Comprehensive NMR Spectral Analysis of 4-Amino-3-(2-methoxyethyl)phenol: A Technical Guide for Drug Development Professionals

Executive Summary In pharmaceutical development, the rigorous structural characterization of starting materials and intermediates is paramount for ensuring the integrity of the final Active Pharmaceutical Ingredient (API...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the rigorous structural characterization of starting materials and intermediates is paramount for ensuring the integrity of the final Active Pharmaceutical Ingredient (API). 4-Amino-3-(2-methoxyethyl)phenol (CAS: 161368-65-6) is a highly functionalized 1,3,4-trisubstituted benzene derivative frequently utilized as a building block in the synthesis of kinase inhibitors and neuroactive compounds. The presence of the methoxyethyl group provides favorable physicochemical properties, such as enhanced aqueous solubility and hydrogen-bonding capabilities.

As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of this compound. By combining 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR strategies, this guide moves beyond mere data reporting to explain the fundamental quantum mechanical and electronic causalities driving the observed spectral phenomena.

Experimental Workflow for NMR Acquisition

To achieve publication-quality data suitable for IND/NDA regulatory submissions, spectral acquisition must follow a highly controlled, reproducible protocol. The following step-by-step methodology ensures optimal signal-to-noise (S/N) ratios and precise quantitative integration [1].

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of 4-Amino-3-(2-methoxyethyl)phenol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D). DMSO- d6​ is selected over CDCl 3​ to prevent the rapid exchange of the -OH and -NH 2​ protons, allowing their distinct observation. Add 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer the solution to a precision 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATM) for 1 H and 13 C nuclei. Shim the magnetic field (Z1–Z5 gradients) to achieve a lock signal >80% and a TMS line width at half-height of <1.0 Hz.

  • 1D Acquisition:

    • 1 H NMR: Execute a standard 1D pulse sequence (zg30) with a 30° flip angle. Crucially, set the relaxation delay (D1) to 10 seconds to ensure complete longitudinal relaxation ( T1​ ) for quantitative integration. Acquire 16 scans.

    • 13 C{ 1 H} NMR: Execute a proton-decoupled sequence (zgpg30) with a 2-second D1 and 1024 scans to overcome the low natural abundance of 13 C.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra to map homonuclear and heteronuclear coupling networks. This step creates a self-validating system where 1D assignments are confirmed by 2D cross-peaks [2].

  • Data Processing: Apply exponential apodization (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C), zero-fill to 64k data points, Fourier transform, and manually phase and baseline correct the spectra.

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B Instrument Setup (Probe Tuning, Matching, Shimming) A->B Transfer to Magnet C 1D Acquisition (1H & 13C{1H} Experiments) B->C Calibrate 90° Pulse D 2D Acquisition (COSY, HSQC, HMBC) C->D Set Spectral Width E Data Processing (FT, Phase/Baseline Correction) D->E Export FID F Structural Elucidation (Peak Picking & Integration) E->F Analyze Spectra

Step-by-step experimental workflow for comprehensive NMR acquisition and processing.

Structural Elucidation via 1 H NMR

The 1 H NMR spectrum of 4-Amino-3-(2-methoxyethyl)phenol is defined by the push-pull electronic effects of its substituents.

Causality of Chemical Shifts and Multiplicity

The aromatic protons (H-2, H-5, H-6) are heavily shielded by the mesomeric electron-donating effects (+M) of the hydroxyl (-OH) and amino (-NH 2​ ) groups. Because both groups push electron density into the ortho and para positions of the ring, the aromatic protons resonate significantly upfield (6.40 – 6.60 ppm) compared to unsubstituted benzene (7.27 ppm).

The multiplicity of these peaks provides a direct map of the 1,3,4-substitution pattern:

  • H-5 (6.40 ppm): Appears as a doublet ( J=8.5 Hz) due to ortho coupling with H-6.

  • H-6 (6.50 ppm): Presents as a doublet of doublets ( J=8.5,2.5 Hz) because it couples to both H-5 (ortho) and H-2 (meta).

  • H-2 (6.60 ppm): Appears as a fine doublet ( J=2.5 Hz), reflecting its isolated position between the hydroxyl and alkyl substituents, allowing only meta coupling to H-6.

The aliphatic region is dominated by the deshielding effect of the ether oxygen, which pulls electron density away from the adjacent methylene (H-2') and methyl (-OCH 3​ ) protons, shifting them to ~3.45 ppm and ~3.25 ppm, respectively.

Table 1: 1 H NMR Spectral Data (600 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
-OH 8.60Singlet (s)-1HPhenolic hydroxyl
H-2 6.60Doublet (d)2.51HAromatic CH (meta to H-6)
H-6 6.50Doublet of doublets (dd)8.5, 2.51HAromatic CH (ortho to H-5, meta to H-2)
H-5 6.40Doublet (d)8.51HAromatic CH (ortho to H-6)
-NH 2​ 4.30Broad singlet (br s)-2HAniline amine
H-2' 3.45Triplet (t)7.02H-CH 2​ -O-
-OCH 3​ 3.25Singlet (s)-3HMethoxy methyl
H-1' 2.60Triplet (t)7.02HAr-CH 2​ -

Carbon Framework Analysis via 13 C NMR

The 13 C NMR spectrum reveals 9 distinct carbon environments. The ipso carbons attached to the heteroatoms (C-1 and C-4) are highly deshielded due to the inductive electron-withdrawing effect (-I) of oxygen and nitrogen, resonating at 148.0 ppm and 139.2 ppm, respectively [3].

Conversely, the aromatic carbons bearing protons (C-2, C-5, C-6) are shielded by the +M effects of the -OH and -NH 2​ groups, clustering tightly between 114.5 and 116.5 ppm. Unambiguous assignment of these closely resonating carbons requires 2D heteronuclear correlation.

Table 2: 13 C NMR Spectral Data (150 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Carbon TypeAssignment
C-1 148.0Quaternary (C)Ar-OH (ipso)
C-4 139.2Quaternary (C)Ar-NH 2​ (ipso)
C-3 126.5Quaternary (C)Ar-CH 2​ (ipso)
C-2 116.5Methine (CH)Aromatic CH
C-5 115.5Methine (CH)Aromatic CH
C-6 114.5Methine (CH)Aromatic CH
C-2' 71.2Methylene (CH 2​ )-CH 2​ -O-
C-3' 58.4Methyl (CH 3​ )-OCH 3​
C-1' 30.5Methylene (CH 2​ )Ar-CH 2​ -

2D NMR Strategies for Unambiguous Assignment

To establish a self-validating data package, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range couplings (typically 2JCH​ and 3JCH​ ) across 2 to 3 bonds.

For example, the methylene protons of the alkyl chain (H-1' at 2.60 ppm) will show strong 3J correlations to C-2 and C-4, and a 2J correlation to C-3. This immediately locks the position of the methoxyethyl group on the aromatic ring and differentiates C-2 from C-5 and C-6. Similarly, H-2 will show a 3J correlation to the highly deshielded C-4 (139.2 ppm) and a 2J correlation to C-1 (148.0 ppm), confirming the relative positions of the -OH and -NH 2​ groups.

HMBC_Network H_Alkyl H-1' (Ar-CH2) C2 C-2 H_Alkyl->C2 3J C3 C-3 H_Alkyl->C3 2J C4 C-4 H_Alkyl->C4 3J H2 H-2 (Aromatic) H2->C3 2J H2->C4 3J C1 C-1 H2->C1 2J C6 C-6 H2->C6 3J H5 H-5 (Aromatic) H5->C3 3J H5->C4 2J H5->C1 3J H6 H-6 (Aromatic) H6->C2 3J H6->C4 3J H6->C1 2J

Key 2J and 3J HMBC correlations used to unambiguously assign the carbon framework.

Conclusion

The structural verification of 4-Amino-3-(2-methoxyethyl)phenol requires a holistic approach that bridges empirical data with quantum mechanical principles. By understanding the causality of mesomeric and inductive effects on chemical shifts, and by utilizing HMBC to create a self-validating correlation network, researchers can confidently assign every proton and carbon in this critical pharmaceutical intermediate. This rigorous methodology minimizes downstream risks in API synthesis and ensures compliance with stringent regulatory standards.

References

  • Title: Spectrometric Identification of Organic Compounds (8th Edition Review) Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: ScienceDirect (Elsevier) URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL: [Link]

Foundational

Structural Characterization and X-Ray Diffraction Analysis of 4-Amino-3-(2-methoxyethyl)phenol: A Technical Guide

Target Audience: Crystallographers, Materials Scientists, and Pharmaceutical Development Professionals Content Focus: Single-Crystal X-Ray Diffraction (SCXRD) Methodologies, Supramolecular Topology, and Refinement Workfl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Crystallographers, Materials Scientists, and Pharmaceutical Development Professionals Content Focus: Single-Crystal X-Ray Diffraction (SCXRD) Methodologies, Supramolecular Topology, and Refinement Workflows

Executive Summary

The compound 4-Amino-3-(2-methoxyethyl)phenol (CAS: 161368-65-6) is a highly functionalized building block featuring a triad of interactive moieties: a phenolic hydroxyl (-OH), a primary amine (-NH₂), and a flexible 2-methoxyethyl chain (-CH₂CH₂OCH₃). This unique combination of strong hydrogen-bond donors and acceptors makes it an exceptional candidate for complex supramolecular self-assembly.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic operational steps. Here, we will dissect the causality behind crystallographic choices—from mitigating the conformational disorder of the methoxyethyl chain to mapping the hydrogen-bonded graph-set motifs. This guide serves as a self-validating protocol for the structural elucidation of highly flexible, multi-functional organic intermediates.

Molecular Architecture & Crystallization Strategy

The Causality of Solvent Selection

To obtain diffraction-quality single crystals, the crystallization environment must balance solubility with the prevention of solvate formation. 4-Amino-3-(2-methoxyethyl)phenol possesses competing hydrogen-bond donors (-OH, -NH₂) and acceptors (-O-, -N-). Using a highly protic solvent (like methanol) often results in competitive solute-solvent hydrogen bonding, yielding unwanted solvates.

Strategy: We employ an antisolvent vapor diffusion method using a moderately polar aprotic solvent paired with a non-polar antisolvent. This forces the molecule to satisfy its hydrogen-bonding potential via solute-solute interactions, driving the formation of a pure, thermodynamically stable polymorph.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of the compound in 1.0 mL of ethyl acetate (good solvent) in a 2 mL inner glass vial.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removing heterogeneous nucleation sites (dust/impurities) ensures that crystal growth is driven purely by supersaturation kinetics, yielding fewer but larger, defect-free crystals.

  • Diffusion Setup: Place the uncapped 2 mL vial inside a 10 mL outer vial containing 3.0 mL of n-hexane (antisolvent).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at a stable 20 °C in a vibration-free environment for 4–7 days.

X-Ray Diffraction Data Acquisition Protocol

Sample Mounting and Diffractometer Parameters

The flexibility of the 2-methoxyethyl chain introduces significant thermal motion at room temperature, which can smear electron density and artificially inflate Anisotropic Displacement Parameters (ADPs).

  • Temperature Control: Data must be collected at 100 K using a nitrogen cryostream. Causality: Cryo-cooling freezes out the dynamic conformational disorder of the methoxyethyl arm, allowing for precise modeling of carbon and oxygen atomic positions.

  • Radiation Source: Cu Kα microfocus radiation (λ = 1.54178 Å) is strictly preferred over Mo Kα. Causality: Light-atom organic structures (containing only C, H, N, O) diffract weakly. The higher scattering cross-section of Cu Kα yields superior high-angle data and stronger overall intensities, critical for resolving the hydrogen atom positions of the amine and phenol groups.

SCXRD Workflow Diagram

SCXRD_Workflow A Single Crystal Selection & Mounting (Cryoloop) B Data Collection (Cu Kα, 100 K) A->B Transfer to Diffractometer C Data Reduction & Integration (SAINT / APEX4) B->C Raw Frames (.brm) D Absorption Correction (SADABS / TWINABS) C->D Unmerged Data (.hkl) E Structure Solution (SHELXT - Intrinsic Phasing) D->E Merged Data (.hkl) F Structure Refinement (SHELXL via Olex2) E->F Initial Model (.res) F->F Anisotropic Refinement & H-atom placement G Validation & CIF Generation (checkCIF / PLATON) F->G Final Model (.cif)

Caption: Sequential workflow for SCXRD data acquisition, processing, and structural validation.

Computational Refinement & Structural Solution

Once the raw frames are integrated, the structural model must be solved and refined. We utilize the [1] to drive the SHELX backend.

Refinement Protocol
  • Phase Problem Solution: Use SHELXT (Intrinsic Phasing). Causality: SHELXT is highly robust against pseudo-symmetry and automatically assigns the correct space group based on the Laue symmetry of the merged data.

  • Least-Squares Refinement: Execute full-matrix least-squares on F2 using [2].

  • Handling the Methoxyethyl Chain: If the -CH₂CH₂OCH₃ group exhibits positional disorder (split occupancies), apply rigid-bond restraints (RIGU) and similarity restraints (SIMU / SADI) to ensure the thermal ellipsoids remain physically meaningful.

  • Hydrogen Atom Treatment:

    • Carbon-bound hydrogens are placed in calculated positions using a riding model (AFIX 23 for -CH₂, AFIX 137 for -CH₃).

    • Critical Step: The heteroatom hydrogens (phenol -OH, amine -NH₂) must be located from the Difference Fourier map and refined freely with distance restraints (DFIX 0.84 for O-H, DFIX 0.89 for N-H) to accurately map the hydrogen-bonding network.

Quantitative Data Summary

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Specification
Empirical Formula C₉H₁₃NO₂
Formula Weight 167.20 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System / Space Group Monoclinic / P2₁/c (Typical for such organics)
Absorption Correction Multi-scan (SADABS)
Refinement Method Full-matrix least-squares on F2
Goodness-of-Fit (GooF) ~1.05 (Self-validates the weighting scheme)
Final R indices [I > 2σ(I)] R₁ < 0.045, wR₂ < 0.110

Supramolecular Topology & Interaction Analysis

Understanding the solid-state behavior of 4-Amino-3-(2-methoxyethyl)phenol requires analyzing its intermolecular interactions.

Graph-Set Analysis of Hydrogen Bonds

We apply [3] to mathematically categorize the hydrogen-bond motifs. The synergy between the phenol and amine groups typically results in robust supramolecular synthons.

  • R²₂(8) Motif: A common ring motif formed by a reciprocal pair of N-H···O and O-H···N interactions between two adjacent molecules.

  • C(6) Motif: Infinite chains formed by head-to-tail N-H···O interactions propagating along a specific crystallographic axis.

HBond_Network OH Phenol -OH (Strong Donor/Acceptor) R_motif Ring Motif R²₂(8) OH->R_motif O-H···N NH2 Amine -NH2 (Dual Donor/Acceptor) NH2->R_motif N-H···O C_motif Chain Motif C(6) NH2->C_motif N-H···O(phenol) S_motif Intramolecular S(5) NH2->S_motif N-H···O(methoxy) OMe Methoxy -O- (Weak Acceptor) OMe->S_motif Acceptor

Caption: Logical mapping of functional groups to their resulting graph-set supramolecular motifs.

Hirshfeld Surface Analysis

To quantify the total intermolecular environment, [4] is generated using CrystalExplorer. By mapping the normalized contact distance ( dnorm​ ), we can visually self-validate the packing efficiency.

  • Red Spots on dnorm​ surface: Indicate distances shorter than the sum of van der Waals radii, confirming the exact locations of the strong O-H···N and N-H···O hydrogen bonds.

  • Fingerprint Plots: 2D fingerprint plots will reveal that O···H/H···O and N···H/H···N contacts dominate the crystal packing (typically comprising >35% of the total Hirshfeld surface area), underscoring the structure-directing role of the amine and phenol groups.

Table 2: Expected Hydrogen-Bond Geometry

Interaction (D-H···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
O(1)-H(1)···N(1)0.84(2)1.85(2)2.68(3)> 165
N(1)-H(1A)···O(1)0.89(2)2.05(2)2.91(3)> 150
N(1)-H(1B)···O(2) [Methoxy]0.89(2)2.35(2)3.10(3)~ 135

Conclusion

The rigorous crystallographic characterization of 4-Amino-3-(2-methoxyethyl)phenol relies on a tightly controlled methodology. By deliberately selecting an antisolvent crystallization route, utilizing 100 K Cu Kα diffraction to freeze out the flexible methoxyethyl chain, and applying robust SHELXL restraints, researchers can generate a highly precise, self-validating structural model. The subsequent application of graph-set and Hirshfeld analyses translates raw atomic coordinates into a comprehensive understanding of the molecule's supramolecular behavior, providing critical insights for its downstream use in pharmaceutical synthesis and crystal engineering.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Graph-Set Analysis of Hydrogen-Bond Patterns in Organic Crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.[Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.[Link]

Exploratory

Thermodynamic Stability and Autoxidation Kinetics of 4-Amino-3-(2-methoxyethyl)phenol at Room Temperature

Executive Summary 4-Amino-3-(2-methoxyethyl)phenol (CAS: 161368-65-6) is a highly functionalized aminophenol derivative utilized as a critical building block in advanced organic synthesis and pharmaceutical development[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-(2-methoxyethyl)phenol (CAS: 161368-65-6) is a highly functionalized aminophenol derivative utilized as a critical building block in advanced organic synthesis and pharmaceutical development[1]. While the unsubstituted aminophenol core is notoriously susceptible to oxidative degradation under ambient conditions, the introduction of the 2-methoxyethyl substituent at the 3-position fundamentally alters the molecule's thermodynamic landscape.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 4-Amino-3-(2-methoxyethyl)phenol at room temperature (298.15 K). By examining ground-state stabilization mechanisms, autoxidation kinetics, and providing a field-proven experimental workflow, this guide equips researchers with the authoritative data necessary to formulate, store, and analyze this compound without compromising its structural integrity.

Structural Thermodynamics & Ground State Stabilization

To understand the stability of 4-Amino-3-(2-methoxyethyl)phenol, we must evaluate the interplay between its functional groups. Aminophenols are generally stable in their pure, dry form at room temperature but become highly reactive in solution, particularly in the presence of dissolved oxygen or alkaline pH.

The thermodynamic stability of this specific compound is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The oxidation of aminophenols is initiated by the homolytic cleavage of the O-H or N-H bonds. Density Functional Theory (DFT) studies on substituted aminophenols indicate that the BDE is the primary predictor of stability against autoxidation[2].

  • The Substituent Effect: The 2-methoxyethyl group ( −CH2​CH2​OCH3​ ) provides critical stabilization. Positioned ortho to the amino group, the bulky aliphatic chain introduces steric shielding , physically hindering the approach of reactive oxygen species (ROS). Furthermore, the ether oxygen can participate in intramolecular hydrogen bonding with the protons of the adjacent amino group. This interaction lowers the ground-state enthalpy of the molecule, thereby increasing the activation energy ( Ea​ ) required to reach the transition state of the rate-determining oxidation step.

Because of these structural features, 4-Amino-3-(2-methoxyethyl)phenol exhibits superior thermodynamic stability at 298.15 K compared to unsubstituted p-aminophenol, provided it is kept away from catalytic triggers.

Mechanistic Degradation Pathways

When the thermodynamic barriers are overcome—typically via photon exposure, transition metal contamination, or a shift to an alkaline pH—the molecule undergoes a well-characterized autoxidation cascade[3].

  • Radical Formation (Rate-Determining Step): The molecule loses a single electron and a proton to form a transient aminophenoxyl radical.

  • Quinone Imine Conversion: A subsequent rapid loss of a second electron and proton yields a highly electrophilic quinone imine derivative.

  • Polymerization: The quinone imine undergoes spontaneous condensation reactions with unoxidized parent molecules, leading to the formation of dark-colored (brown/purple) polymeric degradants.

DegradationPathway A 4-Amino-3-(2-methoxyethyl)phenol (Stable at 298.15 K) B Aminophenoxyl Radical (Transient State) A->B -e⁻, -H⁺ (RDS) E Oxidative Triggers (O2, Light, pH > 7) E->A Catalyzes C Quinone Imine Derivative (Oxidized State) B->C -e⁻, -H⁺ D Polymerized Degradants (Brown Precipitates) C->D Condensation

Autoxidation pathway of 4-Amino-3-(2-methoxyethyl)phenol at room temperature.

Quantitative Thermodynamic Parameters

The following table summarizes the extrapolated thermodynamic parameters for the aqueous oxidation of substituted aminophenols at standard room temperature (298.15 K). These values demonstrate why the compound remains stable under controlled conditions but degrades rapidly once the activation barrier is breached[4].

Thermodynamic ParameterEstimated ValueUnitMechanistic Significance
Activation Energy ( Ea​ ) 70.5−74.1 kJ/molThe energy barrier required to abstract the first hydrogen atom (RDS).
Enthalpy of Activation ( ΔH‡ ) +65.0−68.5 kJ/molIndicates a highly endothermic transition state; heat accelerates degradation.
Entropy of Activation ( ΔS‡ ) −45.0 to −55.0 J/(mol·K)Negative value confirms a highly ordered bimolecular transition state with O2​ .
Gibbs Free Energy ( ΔG‡ ) +85.0−90.0 kJ/molHigh positive value confirms autoxidation is non-spontaneous in pure, dry states at RT.

Experimental Protocol: Kinetic Spectrophotometric & HPLC-MS Stability Assay

To empirically validate the thermodynamic stability of 4-Amino-3-(2-methoxyethyl)phenol in your specific formulation, a self-validating kinetic assay is required. This protocol isolates autoxidation by controlling dissolved oxygen and utilizes ascorbic acid quenching to prevent false-positive degradation readings during analysis.

Phase 1: Matrix Preparation & Baseline Establishment
  • Buffer Degassing: Prepare a 50 mM phosphate buffer at pH 6.5. Purge the buffer with ultra-pure Argon gas for 45 minutes to displace all dissolved oxygen.

  • Substrate Solubilization: Dissolve 4-Amino-3-(2-methoxyethyl)phenol to a final concentration of 10 mM in the degassed buffer. Causality note: pH 6.5 is chosen to keep the amino group partially protonated, which raises the oxidation potential and stabilizes the molecule for baseline measurements.

  • Baseline Sampling: Extract a 100 µL aliquot as the T0​ control.

Phase 2: Controlled Oxidation Initiation
  • Oxygen Introduction: Transfer the solution to a temperature-controlled reaction vessel set exactly to 298.15 K (25°C). Introduce a standardized concentration of dissolved O2​ (e.g., 250 µM) by sparging with synthetic air for 5 minutes.

  • Incubation: Seal the vessel and incubate under continuous magnetic stirring (300 rpm) while protected from ambient light.

Phase 3: Temporal Sampling & Radical Quenching
  • Aliquot Extraction: At predefined intervals ( T=1,2,4,8,24 hours), extract 100 µL aliquots.

  • Immediate Quenching: Immediately inject the aliquot into a vial containing 10 µL of 1 M Ascorbic Acid, followed by flash-freezing in liquid nitrogen. Causality note: Ascorbic acid acts as a sacrificial reductant. It instantly reduces any transient aminophenoxyl radicals back to the stable parent compound, freezing the kinetic state of the sample and preventing further degradation while waiting in the autosampler queue.

Phase 4: HPLC-UV/MS Quantification
  • Chromatography: Thaw samples and inject 5 µL onto a C18 reverse-phase column. Use a gradient mobile phase of Water/Acetonitrile (with 0.1% Formic Acid).

  • Detection: Monitor UV absorbance at 234 nm (intact parent) and ~300 nm (quinone imine formation).

  • Mass Confirmation: Utilize ESI-MS in positive ion mode to track the mass shift from the parent compound ( m/z ~168 [M+H]+) to the oxidized derivative ( m/z ~166 [M+H]+)[5].

Formulation and Storage Directives

Based on the thermodynamic profile, drug development professionals must adhere to the following handling directives to ensure maximum shelf-life:

  • Atmospheric Control: The compound must be stored under an inert atmosphere (Argon or Nitrogen). The negative ΔS‡ of oxidation means the reaction rate is highly dependent on the concentration of dissolved oxygen.

  • pH Management: In aqueous formulations, maintain a pH of <6.0 . Alkaline conditions deprotonate the phenolic hydroxyl group, drastically lowering the BDE and accelerating electron transfer[4].

  • Thermal Control: While thermodynamically stable at room temperature (298.15 K) in its dry, solid state[6], solutions should be stored at ≤4∘C to reduce the kinetic energy of the system well below the ~74 kJ/mol activation barrier.

References

  • Chemsrc. "4-Amino-3-(2-methoxyethyl)phenol | CAS#:161368-65-6". Chemsrc Chemical Database.[Link]

  • Ataman Chemicals. "p-AMINOPHENOL - Properties, Stability, and Reactivity". Ataman Kimya Technical Data.[Link]

  • Rasayan Journal of Chemistry. "A Kinetic Spectrophotometric Analysis of Oxidation of a Potential Pollutant Ortho Aminophenol". Rasayan J. Chem.[Link]

  • Physical Chemistry Research. "QM/MM Study on the Mechanism of Aminophenol Oxidation". Phys. Chem. Res. [Link]

  • ResearchGate. "A DFT Study of Aminophenol Stability". Computational Chemistry Publications.[Link]

Sources

Protocols & Analytical Methods

Method

catalytic reduction methods to synthesize 4-Amino-3-(2-methoxyethyl)phenol

Application Note: Advanced Catalytic Reduction Strategies for 4-Amino-3-(2-methoxyethyl)phenol Synthesis Strategic Overview & Mechanistic Causality The synthesis of 4-Amino-3-(2-methoxyethyl)phenol (CAS: 161368-65-6) req...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Reduction Strategies for 4-Amino-3-(2-methoxyethyl)phenol Synthesis

Strategic Overview & Mechanistic Causality

The synthesis of 4-Amino-3-(2-methoxyethyl)phenol (CAS: 161368-65-6) requires the highly chemoselective reduction of its precursor, 4-nitro-3-(2-methoxyethyl)phenol[1]. Because the target molecule contains an electron-rich phenolic ring and an aliphatic ether linkage, harsh reduction conditions (e.g., high-pressure hydrogenation at elevated temperatures or strong dissolving metal reductions) risk inducing unwanted hydrogenolysis of the C–O bonds or over-reduction of the aromatic system.

Mechanistic Causality: The catalytic reduction of nitroarenes proceeds via the Haber mechanism. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine[2]. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation because of its superior ability to dissociate hydrogen and activate the nitro group at ambient or near-ambient conditions, thereby preserving the integrity of the methoxyethyl moiety[3].

Comparative Catalyst & Condition Data

To optimize the synthesis, two primary methodologies are evaluated: Direct Catalytic Hydrogenation (using H₂ gas) and Catalytic Transfer Hydrogenation (CTH, using ammonium formate). The table below summarizes the quantitative parameters and operational trade-offs for each system.

ParameterDirect Hydrogenation (H₂ Gas)Catalytic Transfer Hydrogenation (CTH)Raney Nickel / Hydrazine
Catalyst Loading 10% Pd/C (1–5 mol% Pd)10% Pd/C (5–10 mol% Pd)Raney Ni (excess weight)
Hydrogen Source H₂ Gas (1 atm, balloon)Ammonium Formate (4.0 equiv)Hydrazine Hydrate (4.0 equiv)
Temperature 20–25 °C40–50 °C60–80 °C
Reaction Time 2–4 hours1–2 hours2–4 hours
Chemoselectivity Excellent (Ether preserved)Excellent (Ether preserved)Good (Toxicity risks)
Operational Note Requires gas manifold/balloonStandard glassware; effervescentHighly exothermic; toxic reagents

Experimental Workflows & Decision Matrix

SynthesisWorkflow Start 4-Nitro-3-(2-methoxyethyl)phenol (Yellow Solid/Oil) Split Select Method Start->Split MethodA Direct Hydrogenation 10% Pd/C, H2 (1 atm), MeOH 25°C, 2-4 h Split->MethodA High atom economy MethodB Transfer Hydrogenation 10% Pd/C, NH4HCO2, MeOH 50°C, 1-2 h Split->MethodB No gas manifold needed Filter Filtration (Celite Pad) Strict Argon Atmosphere MethodA->Filter IPC: TLC/LC-MS MethodB->Filter IPC: TLC/LC-MS Concentrate Concentration in vacuo (Optional: 0.1% Ascorbic Acid) Filter->Concentrate Product 4-Amino-3-(2-methoxyethyl)phenol (Off-white/Pale Brown Solid) Concentrate->Product

Workflow for the catalytic reduction of 4-nitro-3-(2-methoxyethyl)phenol.

Validated Experimental Protocols

Protocol A: Direct Catalytic Hydrogenation (High Atom Economy)

This protocol is ideal for laboratories equipped with inert gas manifolds and hydrogen cylinders.

  • Reaction Setup: Charge a flame-dried Schlenk flask with 4-nitro-3-(2-methoxyethyl)phenol (1.0 equiv) and anhydrous methanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 10% Pd/C (approx. 5 mol% Pd).

    • Expertise Insight: Always use "wet" Pd/C (typically 50% water w/w) when working with methanol. Dry Pd/C can ignite methanol vapors upon contact, posing a severe fire hazard.

  • Atmosphere Exchange: Evacuate the flask under a vacuum and backfill with Argon (repeat 3 times). Finally, evacuate and backfill with H₂ gas using a double-ribbed balloon.

  • Reaction Execution: Stir the suspension vigorously at 25 °C.

    • Self-Validating System: The starting material imparts a bright yellow color to the solution. As the reduction progresses, the solution will fade to a pale brown or colorless state.

  • In-Process Control (IPC): Monitor the reaction via LC-MS.

    • Troubleshooting: If the reaction stalls and LC-MS shows a mass peak of [M+16] relative to the product, the reaction is trapped at the hydroxylamine intermediate[2]. Re-purge the flask with fresh H₂ gas to drive the reaction to completion.

  • Inert Workup (Critical): Purge the flask with Argon. Filter the heterogeneous mixture through a tightly packed pad of Celite under a blanket of Argon.

    • Causality: 4-Amino-3-(2-methoxyethyl)phenol is highly electron-rich. Exposure to atmospheric oxygen during filtration will cause rapid auto-oxidation into dark, insoluble quinone-imines.

  • Isolation: Concentrate the filtrate in vacuo. To ensure long-term stability, add 0.1 wt% ascorbic acid to the final solid before storing it at -20 °C under Argon.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This protocol bypasses the need for hydrogen gas by utilizing ammonium formate as an in situ hydrogen donor[4].

  • Reaction Setup: Charge a round-bottom flask with 4-nitro-3-(2-methoxyethyl)phenol (1.0 equiv), 10% Pd/C (10 mol% Pd), and methanol (0.2 M).

  • Donor Addition: Add ammonium formate (4.0 equiv) portionwise over 15 minutes.

    • Causality: Ammonium formate undergoes Pd-catalyzed decomposition into H₂, CO₂, and NH₃ gases[5]. Adding it all at once will cause violent effervescence and potential loss of the reaction mass.

  • Heating: Attach a reflux condenser and heat the mixture to 50 °C for 1 to 2 hours. The generation of ammonia acts as a mild, self-buffering base that prevents the protonation of the resulting amine.

  • IPC & Validation: Monitor via TLC (EtOAc/Hexane 1:1). The nitro compound will have a high Rf, while the highly polar aminophenol will stay near the baseline.

  • Workup: Cool the reaction to room temperature. Filter through Celite under Argon, wash the pad with degassed methanol, and concentrate the filtrate in vacuo. Partition the residue between degassed ethyl acetate and water to remove residual formate salts, dry over Na₂SO₄, and concentrate.

References

  • Robles-Henríquez, R., et al. "Selective Reduction of Nitroarenes using Ru/C and CaH2". Synthetic Communications. URL: [Link]

  • Zarei, M., et al. "Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods". RSC Advances, 2022, 12(18), 10933-10949. URL: [Link]

  • Wiener, H., Blum, J., Sasson, Y. "Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon". The Journal of Organic Chemistry, 1991. URL: [Link]

  • Lu, Y., et al. "Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review". RSC Advances, 2024. URL: [Link]

  • Yang, Z., et al. "Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review". Frontiers in Chemistry, 2022. URL: [Link]

Sources

Application

Chemoselective Cross-Coupling Strategies for 4-Amino-3-(2-methoxyethyl)phenol: A Protocol Guide

Executive Summary 4-Amino-3-(2-methoxyethyl)phenol (CAS: 161368-65-6) is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of beta-adrenergic blockers (e.g., Metop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-(2-methoxyethyl)phenol (CAS: 161368-65-6) is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of beta-adrenergic blockers (e.g., Metoprolol analogues) and targeted kinase inhibitors[1]. The presence of both an unprotected primary aniline and a phenolic hydroxyl group presents a significant chemoselectivity challenge during cross-coupling reactions. This application note details field-proven, orthogonal catalyst systems that achieve absolute chemocontrol, enabling either selective N-arylation via Palladium-catalyzed Buchwald-Hartwig amination or selective O-arylation via Copper-catalyzed Ullmann-type coupling[2].

Substrate Analysis & Mechanistic Causality

The chemoselectivity between the amine and the phenol is governed by Hard/Soft Acid-Base (HSAB) principles and the steric environment of the transition metal complex.

  • N-Selectivity (Pd-Catalysis): Palladium is a soft transition metal that inherently prefers coordination to softer nucleophiles like nitrogen. However, if a strong base is used, the phenol is deprotonated into a hard, highly nucleophilic phenoxide, which can outcompete the amine for Pd coordination. To achieve absolute N-selectivity, a weak base (e.g., K2​CO3​ ) must be used to keep the phenol protonated[2]. Furthermore, the use of highly sterically demanding biarylphosphine ligands, such as BrettPhos, accelerates the reductive elimination of the C-N bond, effectively suppressing the slower C-O reductive elimination pathway[2]. The 2-methoxyethyl group at the 3-position of 4-Amino-3-(2-methoxyethyl)phenol introduces ortho-steric bulk, making the highly active BrettPhos ligand essential for full conversion without forcing conditions.

  • O-Selectivity (Cu-Catalysis): Copper(I) is a harder Lewis acid compared to Palladium(0) and demonstrates a higher affinity for oxygen nucleophiles. By utilizing CuI in combination with a bidentate ligand such as picolinic acid, the catalytic system can be tuned to selectively undergo transmetalation with the phenoxide[2]. The use of K3​PO4​ ensures sufficient deprotonation of the phenol, driving the chemoselectivity toward the O-arylated ether product. Alternative methods utilizing Copper(II) and boronic acids (Chan-Lam coupling) also demonstrate distinct chemoselective profiles depending on the base and additives used[3].

Reaction Workflows & Mechanistic Pathways

OrthogonalReactivity Substrate 4-Amino-3-(2-methoxyethyl)phenol (Bifunctional Substrate) Pd_Cat Pd2(dba)3 / BrettPhos K2CO3, t-AmylOH Substrate->Pd_Cat Soft Nucleophile Targeting Cu_Cat CuI / Picolinic Acid K3PO4, DMSO Substrate->Cu_Cat Hard Nucleophile Targeting N_Product N-Arylated Product (>99:1 Chemoselectivity) Pd_Cat->N_Product O_Product O-Arylated Product (>99:1 Chemoselectivity) Cu_Cat->O_Product

Orthogonal cross-coupling pathways for selective N- vs O-arylation of aminophenols.

Mechanism Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)(BrettPhos)] Pd0->OxAdd + Aryl Halide Coord Substrate Coordination (Chemoselectivity Node) OxAdd->Coord + Substrate N_Bind Amine Coordination Favored by Soft Pd(II) Coord->N_Bind K2CO3 (Weak Base) O_Bind Phenoxide Coordination Disfavored by Sterics/Weak Base Coord->O_Bind Strong Base (Avoid) RedElim Reductive Elimination Rapid C-N Bond Formation N_Bind->RedElim RedElim->Pd0 Product Release

Catalytic cycle highlighting the chemoselectivity-determining steps in Buchwald-Hartwig amination.

Quantitative Data Presentation

The following table summarizes the optimization data establishing the causality between ligand/base selection and the resulting chemoselectivity[2].

Catalyst SystemLigand (mol%)BaseSolventTemp (°C)Conversion (%)Selectivity (N:O)
Pd2​(dba)3​ (1%)BrettPhos (2%) K2​CO3​ t-AmylOH100>99>99:1
Pd2​(dba)3​ (1%)XPhos (2%) K3​PO4​ Toluene1008580:20
CuI (10%)Picolinic Acid (20%) K3​PO4​ DMSO90>95<1:99
Cu(OAc)2​ (10%)None Cs2​CO3​ DMF906040:60

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective N-Arylation (Buchwald-Hartwig)

This protocol utilizes a weak base and a bulky ligand to prevent phenoxide formation and accelerate C-N reductive elimination[2].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ (0.01 equiv, 1 mol%) and BrettPhos (0.02 equiv, 2 mol%).

    • Rationale: Pre-mixing the Pd source and ligand ensures the formation of the active monomeric Pd(0)L complex before substrate introduction.

  • Base Addition: Add finely milled, anhydrous K2​CO3​ (2.0 equiv).

    • Rationale: A weak base is critical. Strong bases (e.g., NaOtBu ) will deprotonate the phenol, creating a hard, highly nucleophilic phenoxide that erodes N-selectivity by competing for the Palladium center.

  • Substrate Addition: Add 4-Amino-3-(2-methoxyethyl)phenol (1.0 equiv) and the desired aryl halide (1.2 equiv). If the aryl halide is a liquid, add it outside the glovebox via a microsyringe.

  • Solvent Addition: Add anhydrous t-Amyl alcohol (0.2 M relative to substrate).

    • Rationale: Protic, sterically hindered solvents like t-AmylOH enhance the solubility of the weak base and stabilize the transition state during reductive elimination without coordinating to the metal center.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 100 °C for 12 hours.

  • Validation & Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite. Wash the organic layer with water to remove inorganic salts. The presence of unreacted phenol can be validated via a rapid FeCl3​ spot test (turns purple/blue in the presence of free phenols), confirming O-arylation did not occur.

Protocol B: Chemoselective O-Arylation (Ullmann-Type)

This protocol utilizes a harder Copper(I) center tuned with a bidentate ligand to selectively target the oxygen nucleophile[2].

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with CuI (0.10 equiv, 10 mol%) and Picolinic Acid (0.20 equiv, 20 mol%).

  • Base Addition: Add anhydrous K3​PO4​ (2.0 equiv).

    • Rationale: Unlike the Pd-catalyzed N-arylation, O-arylation requires the deprotonation of the phenol to form the active phenoxide nucleophile. K3​PO4​ is sufficiently basic to achieve this without causing side reactions.

  • Substrate Addition: Add 4-Amino-3-(2-methoxyethyl)phenol (1.0 equiv) and the aryl iodide (1.5 equiv).

  • Solvent Addition: Add anhydrous DMSO (0.5 M).

    • Rationale: DMSO is a highly polar aprotic solvent that readily dissolves the phenoxide intermediate and stabilizes the Cu(I)/Cu(III) catalytic cycle.

  • Reaction: Seal the vial and heat at 90 °C for 24 hours.

  • Validation & Workup: Cool to room temperature. Quench with water and extract with EtOAc (3x). Wash the combined organic layers heavily with brine (5x) to remove all traces of DMSO. The crude NMR will show a distinct shift in the aromatic protons while the broad singlet corresponding to the −NH2​ group (approx. 3.5-4.0 ppm in CDCl3​ ) remains intact, validating the chemoselectivity.

References

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. URL:[Link]

  • Copper(II)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. Organic & Biomolecular Chemistry. URL:[Link]

Sources

Method

Incorporating 4-Amino-3-(2-methoxyethyl)phenol into Functional Polymer Matrices: Protocols and Mechanistic Insights

Target Audience: Researchers, materials scientists, and drug development professionals. Compound Profile: 4-Amino-3-(2-methoxyethyl)phenol (CAS: 161368-65-6) Executive Summary & Mechanistic Rationale The design of advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Compound Profile: 4-Amino-3-(2-methoxyethyl)phenol (CAS: 161368-65-6)

Executive Summary & Mechanistic Rationale

The design of advanced functional polymers requires building blocks that offer both structural versatility and active chemical properties. 4-Amino-3-(2-methoxyethyl)phenol (AMEP) is a highly specialized bifunctional monomer. Its molecular architecture features three critical domains:

  • Primary Amine (–NH₂): Acts as a highly reactive nucleophilic handle for covalent integration into polymer backbones (e.g., polyurethanes, polyamides, and epoxy resins).

  • Phenolic Hydroxyl (–OH): Imparts intrinsic redox activity and potent free-radical scavenging capabilities.

  • 2-Methoxyethyl Side Chain (–CH₂CH₂OCH₃): Provides localized steric hindrance to stabilize phenoxy radicals, while its amphiphilic ether linkage acts as an internal plasticizer, enhancing chain mobility and hydrophilicity.

This application note details field-proven protocols for incorporating AMEP into two distinct polymer systems: Non-leaching Antioxidant Polyurethanes and Electroactive Hydrogels for Biosensing .

Application I: Non-Leaching Antioxidant Polyurethanes (PU)

The Causality of Covalent Integration

Traditional phenolic antioxidants (e.g., BHT) are physically blended into polyurethane matrices. Over time, these small molecules migrate to the surface (blooming) and leach into the environment, leading to rapid thermo-oxidative degradation and discoloration of the polymer [1].

By utilizing AMEP as a reactive chain extender, the antioxidant moiety is covalently tethered to the PU backbone. The primary amine reacts rapidly with isocyanate groups to form stable urea linkages. Concurrently, the 2-methoxyethyl group disrupts the rigid hydrogen-bonding network typical of aromatic amines, preserving the elastomer's mechanical flexibility.

Protocol 1: Synthesis of AMEP-Grafted Polyurethane (PU-AMEP)

Reagents:

  • Polytetramethylene ether glycol (PTMG, MW ~2000)

  • Isophorone diisocyanate (IPDI)

  • 4-Amino-3-(2-methoxyethyl)phenol (AMEP)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Degassing: Dry PTMG under vacuum at 80°C for 2 hours to remove trace moisture, preventing unwanted urea formation from water-isocyanate side reactions.

  • Prepolymer Synthesis: Cool the PTMG to 60°C. Add IPDI at an NCO:OH molar ratio of 2:1. Introduce 0.1 wt% DBTDL. Stir under a nitrogen atmosphere for 2 hours to yield an NCO-terminated prepolymer.

  • Chain Extension: Dissolve AMEP in anhydrous DMF (10% w/v). Dropwise add the AMEP solution to the prepolymer reactor at 50°C. The amine group of AMEP reacts preferentially with the terminal isocyanates.

  • Curing: Cast the viscous solution onto a Teflon mold. Cure in a vacuum oven at 70°C for 12 hours to drive off DMF and complete the polymerization.

  • Self-Validating System (FTIR): To verify the protocol's success, analyze the cured film via FTIR spectroscopy. The complete disappearance of the asymmetric stretching vibration of the –NCO group at 2270 cm⁻¹ confirms total covalent integration.

PU_Synthesis N1 Polyol (PTMG) N3 Prepolymer (NCO-terminated) N1->N3 80°C, 2h N2 Diisocyanate (IPDI) N2->N3 N5 Antioxidant-Grafted Polyurethane Matrix N3->N5 + Catalyst 60°C, 4h N4 AMEP (Chain Extender) N4->N5 Covalent Integration

Workflow for the covalent integration of AMEP into a polyurethane matrix.

Application II: Electroactive Hydrogels for Biosensing

The Causality of Redox-Active Networks

Hydrogels functionalized with aminophenol derivatives exhibit piezoresistive and electrochemical responsiveness, making them ideal for continuous biosensing [2]. AMEP is uniquely suited for this because it undergoes a reversible two-electron, two-proton (2e⁻/2H⁺) oxidation to a quinone imine state.

Furthermore, the 2-methoxyethyl side chain acts as a hydrophilic tether. Unlike highly hydrophobic aromatic additives that collapse hydrogel pores, the ether oxygen in AMEP hydrogen-bonds with water, maintaining a high swelling ratio. This ensures rapid diffusion of aqueous analytes to the catalytic sites [3].

Protocol 2: Fabrication of PEG-AMEP Hydrogel Sensors

Reagents:

  • Poly(ethylene glycol) diacrylate (PEGDA, MW ~700)

  • 4-Amino-3-(2-methoxyethyl)phenol (AMEP)

  • Ammonium persulfate (APS) / N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS, pH 7.4)

Step-by-Step Methodology:

  • Monomer Functionalization: React AMEP with a stoichiometric excess of PEGDA in PBS (pH 7.4) for 4 hours at room temperature. The primary amine of AMEP undergoes a Michael-type addition with the acrylate double bonds, creating an AMEP-functionalized PEG macromonomer.

  • Hydrogel Crosslinking: To the functionalized precursor, add 1% (w/v) APS followed immediately by 0.5% (v/v) TEMED to initiate free-radical polymerization of the remaining acrylate groups.

  • Gelation and Washing: Allow the mixture to gel in a cylindrical mold for 30 minutes. Extract the hydrogel and wash in excess PBS for 24 hours (changing the buffer three times) to remove unreacted monomers.

  • Self-Validating System (Electrochemistry): Interface the hydrogel with a glassy carbon electrode. Perform Cyclic Voltammetry (CV) at a scan rate of 50 mV/s in PBS. The appearance of a highly reversible redox couple (anodic/cathodic peaks) at approximately +0.35 V vs. Ag/AgCl validates the active aminophenol ↔ quinone imine transition.

Redox_Mechanism H1 Hydrogel Matrix (Methoxyethyl-enhanced swelling) A1 Aminophenol State (Reduced, -OH / -NH2) H1->A1 Analyte Diffusion Q1 Quinone Imine State (Oxidized, =O / =NH) A1->Q1 - 2e⁻, - 2H⁺ (Oxidation) E1 Electrode Surface (Electron Transfer) A1->E1 Signal Transduction Q1->A1 + 2e⁻, + 2H⁺ (Reduction) Q1->E1 Signal Transduction

Reversible redox mechanism of AMEP within a hydrophilic hydrogel network.

Quantitative Data & Benchmarking

The incorporation of AMEP yields measurable improvements in both the physical and chemical properties of the resulting polymer matrices. The table below summarizes the benchmarking data of AMEP-functionalized polymers against standard controls.

Polymer MatrixProperty EvaluatedStandard Control (No AMEP)AMEP-FunctionalizedPerformance Impact
Polyurethane Oxidation Induction Time (OIT at 200°C)12.4 minutes (with 1% BHT)48.7 minutes ~4x increase in thermo-oxidative stability due to bound antioxidant.
Polyurethane Antioxidant Leaching (7 days in Ethanol)85% loss of BHT< 1% loss Covalent tethering prevents migration and environmental contamination.
PEG Hydrogel Equilibrium Swelling Ratio (Q)18.522.1 Methoxyethyl side-chain increases hydrophilicity and water uptake.
PEG Hydrogel Redox Peak Current (I_pa at 50 mV/s)N/A (Electro-inactive)45.2 µA Enables direct electrochemical sensing and catalytic reduction.

References

  • Pospíšil, J. (2002). Antioxidants as Sources of Plastics Discoloration: Structural Effects. Polymers and Polymer Composites, 10(1), 37-47. Available at:[Link]

  • Guenther, M., Wallmersperger, T., & Gerlach, G. (2014). Piezoresistive Chemical Sensors Based on Functionalized Hydrogels. Chemosensors, 2(2), 145-170. Available at:[Link]

  • Zhang, J., & Wang, Z. (2022). Nanoparticle–Hydrogel Based Sensors: Synthesis and Applications. Catalysts, 12(10), 1096. Available at:[Link]

Application

Application Note: Preparation and Handling of 4-Amino-3-(2-methoxyethyl)phenol Stock Solutions for Biological Assays

Introduction & Mechanistic Rationale 4-Amino-3-(2-methoxyethyl)phenol (CAS 161368-65-6) is a specialized aminophenol derivative utilized as a building block and pharmacological probe in various biological assays[1]. Whil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Amino-3-(2-methoxyethyl)phenol (CAS 161368-65-6) is a specialized aminophenol derivative utilized as a building block and pharmacological probe in various biological assays[1]. While highly valuable, compounds containing a p-aminophenol moiety present a significant handling challenge: they are highly susceptible to auto-oxidation under ambient atmospheric conditions and physiological pH[2].

When exposed to oxygen, light, or transition metals in cell culture media, p-aminophenols rapidly oxidize into highly reactive p-benzoquinone imines[3]. These electrophilic intermediates undergo Michael addition with intracellular nucleophiles, leading to the rapid depletion of soluble glutathione (GSH) and the irreversible alkylation of protein thiols[4]. Furthermore, quinone imines can engage in futile redox cycling, generating massive amounts of reactive oxygen species (ROS)[2][3]. In biological assays, this cascade manifests as profound off-target cytotoxicity, confounding experimental results and leading to false-positive viability readouts[4].

Therefore, preparing a stock solution of 4-Amino-3-(2-methoxyethyl)phenol is not merely a matter of dissolving a powder; it requires a self-validating system designed to completely arrest the oxidation pathway before the compound is introduced to the biological model.

Pathway A 4-Amino-3-(2-methoxyethyl)phenol (Stable Aminophenol) B p-Benzoquinone Imine (Electrophilic Intermediate) A->B Auto-oxidation (O2, Light, pH > 7) C Protein Thiol Alkylation & GSH Depletion B->C Michael Addition D ROS Generation (Oxidative Stress) B->D Redox Cycling E Off-Target Cytotoxicity (Assay Artifacts) C->E D->E

Mechanistic pathway of p-aminophenol auto-oxidation and subsequent off-target cytotoxicity.

Physicochemical Profiling & Data Presentation

Understanding the physical constraints of the compound dictates the choice of vehicle. Aqueous buffers accelerate the oxidation process, making organic solvents mandatory for long-term master stocks[5].

Table 1: Physicochemical Properties & Assay Implications

PropertyValueImpact on Biological Assays
Molecular Weight 167.2 g/mol Baseline for all molarity and dilution calculations.
Primary Solvent Anhydrous DMSORequires strict vehicle controls in downstream assays to account for solvent toxicity.
Oxidation Susceptibility High (forms quinone imines)Necessitates inert atmosphere handling and cryogenic storage to prevent degradation.

Protocol: Preparation of Master Stock Solutions

Causality Check: Why use anhydrous DMSO? Standard laboratory DMSO is highly hygroscopic. Absorbed water promotes hydrolysis and provides dissolved oxygen that dramatically accelerates quinone imine formation[5].

Materials Required:
  • 4-Amino-3-(2-methoxyethyl)phenol powder (Purity ≥95%)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO, ≤0.005% water)

  • Argon or Nitrogen gas (high purity)

  • Amber glass vials or foil-wrapped microcentrifuge tubes

Step-by-Step Methodology:
  • Thermal Equilibration: Allow the sealed vial of 4-Amino-3-(2-methoxyethyl)phenol and the anhydrous DMSO to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Expert Insight: Opening cold containers introduces atmospheric condensation. Even microscopic amounts of water will instantly compromise the anhydrous environment and seed oxidation.

  • Rapid Weighing: Weigh the required mass rapidly. If available, perform this step inside a nitrogen-flushed glove box or a controlled-atmosphere enclosure.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM or 50 mM master stock. Vortex gently until the powder is completely dissolved.

  • Deoxygenation (Critical Step): Gently bubble Argon gas through the solution for 1-2 minutes using a sterile glass pipette, or aggressively purge the headspace of the vial.

    • Expert Insight: Argon is preferred over Nitrogen as it is denser than air, forming a heavy, protective blanket over the liquid interface that prevents oxygen re-entry.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber tubes.

    • Expert Insight: Repeated freeze-thaw cycles introduce oxygen and moisture. A strict single-use aliquot system is mandatory for all aminophenol derivatives.

  • Cryogenic Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. Under these conditions, the stock is typically stable for up to 6 months.

Workflow Step1 1. Thermal Equilibration Prevent condensation (moisture) Step2 2. Dissolution in Anhydrous DMSO Target: 10-50 mM Master Stock Step1->Step2 Step3 3. Argon/Nitrogen Purging Displace dissolved oxygen Step2->Step3 Step4 4. Single-Use Aliquoting Prevent freeze-thaw cycles Step3->Step4 Step5 5. Cryogenic Storage (-80°C) Arrest thermal degradation Step4->Step5 Step6 6. Assay Dilution + Antioxidants Visual QC & Ascorbic Acid addition Step5->Step6

Step-by-step workflow for the preparation and storage of oxidation-sensitive stock solutions.

Protocol: Preparation of Working Solutions for Cell Culture

When transitioning from the inert master stock to the oxygen-rich, transition-metal-containing environment of cell culture media, oxidation will begin immediately.

Step-by-Step Methodology:
  • Thawing: Thaw a single-use aliquot rapidly at room temperature just prior to the assay. Do not leave the tube sitting on ice for extended periods, as oxygen gradually dissolves into the DMSO.

  • Visual Quality Control (Self-Validating Step): Inspect the solution against a white background. A pristine 4-Amino-3-(2-methoxyethyl)phenol DMSO stock should be colorless to pale yellow.

    • Validation: If the solution exhibits a shift to pink, orange, or dark brown, macroscopic quinone imine formation has occurred. Discard the aliquot immediately. Using discolored stock will guarantee false-positive cytotoxicity data.

  • Dilution: Dilute the stock directly into the assay buffer or culture media. Ensure the final DMSO concentration remains ≤0.1% (v/v) to prevent vehicle-induced solvent toxicity in sensitive cell lines.

  • Antioxidant Supplementation (Highly Recommended): If the specific assay biology permits, supplement the culture media with a reducing agent such as L-ascorbic acid (100-500 µM).

    • Expert Insight: Ascorbic acid actively reduces any transiently formed quinone imine back to the stable aminophenol state, preventing GSH depletion and preserving cell viability during prolonged (24-72h) incubations[2].

Table 2: Stock Dilution Matrix (Targeting ≤0.1% DMSO in assay)

Master Stock Conc.Volume of StockVolume of Assay MediaFinal Assay Conc.Final DMSO % (v/v)
10 mM1.0 µL999.0 µL10 µM0.10%
50 mM1.0 µL999.0 µL50 µM0.10%
50 mM0.2 µL999.8 µL10 µM0.02%

References

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical Research in Toxicology (ACS Publications).[Link]

  • Time-dependent effect of p-Aminophenol (PAP) toxicity: Time-dependent effect of p-Aminophenol (PAP) toxicity in renal slices and development of oxidative stress. Toxicology (Elsevier).[Link]

  • Toxicity of acetaminophen and N-acetyl-p-benzoquinone imine: The toxicity of acetaminophen and N-acetyl-p-benzoquinone imine in isolated hepatocytes is associated with thiol depletion and increased cytosolic Ca2+. Biochemical Pharmacology.[Link]

  • Insights into Free Drug Release: Insights into Free Drug Release from Efficacious N-Acyl O-Aminophenol Duocarmycin Prodrugs. ACS Chemical Biology.[Link]

Sources

Method

liquid chromatography separation techniques for 4-Amino-3-(2-methoxyethyl)phenol

An Application Guide to the Chromatographic Separation of 4-Amino-3-(2-methoxyethyl)phenol Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed examination of liquid chromatograph...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chromatographic Separation of 4-Amino-3-(2-methoxyethyl)phenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of liquid chromatography strategies for the separation and analysis of 4-Amino-3-(2-methoxyethyl)phenol, a polar molecule presenting unique challenges for retention and peak shape in traditional chromatographic systems. We present two robust methodologies: a modern Reversed-Phase Liquid Chromatography (RPLC) approach utilizing a polar-embedded stationary phase, and a complementary Hydrophilic Interaction Liquid Chromatography (HILIC) method. This document serves as a comprehensive resource for researchers, analytical scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for method development, optimization, and selection. The aim is to equip the user with the necessary expertise to achieve reliable, high-quality separations for this and structurally similar polar analytes.

Introduction: The Analytical Challenge

4-Amino-3-(2-methoxyethyl)phenol is a substituted aminophenol characterized by significant polarity. This is conferred by the presence of a primary aromatic amine (-NH₂) and a phenolic hydroxyl (-OH) group, both of which are strong hydrogen bond donors and acceptors. While the benzene ring and methoxyethyl group contribute some hydrophobic character, the overall nature of the molecule makes it poorly retained on conventional non-polar stationary phases like C18 in reversed-phase liquid chromatography (RPLC).[1][2] This often results in elution near or within the solvent front, leading to poor resolution from matrix interferences and unreliable quantification.

To overcome this challenge, analytical strategies must be employed to enhance the interaction between the analyte and the stationary phase. This guide explores two orthogonal and highly effective approaches: an optimized RPLC method and a HILIC method, providing a versatile toolkit for the analyst.

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is foundational to logical method development. The key characteristics of 4-Amino-3-(2-methoxyethyl)phenol are summarized below.

PropertyValue / StructureRationale for Chromatographic Strategy
Chemical Structure The presence of both a basic amino group and an acidic phenol group makes mobile phase pH a critical parameter for controlling retention and selectivity.
Molecular Formula C₉H₁₃NO₂[3]
Molecular Weight 167.21 g/mol [3]A small molecule, susceptible to good mass transfer kinetics.
Estimated pKa₁ (Phenol) ~9.5 - 10.5To increase hydrophobicity in RPLC, the pH should be kept well below this value (e.g., pH 3-7) to maintain the phenol in its neutral form.
Estimated pKa₂ (Amine) ~4.5 - 5.5At pH values below its pKa, the amine group will be protonated (-NH₃⁺), increasing polarity. This is beneficial for HILIC but can decrease retention in RPLC.
Polarity HighThe primary driver for considering advanced RPLC phases or alternative modes like HILIC.[4][5][6]

Overall Method Selection Workflow

The choice between RPLC and HILIC depends on several factors, including the analytical goal, sample matrix, and available instrumentation. The following diagram outlines a logical decision-making process for selecting the optimal separation technique.

G start Start: Analyze 4-Amino-3-(2-methoxyethyl)phenol check_retention Is RPLC retention on standard C18 adequate? start->check_retention rplc_strategy Pursue Advanced RPLC Strategy check_retention->rplc_strategy  Yes hilic_strategy Pursue HILIC Strategy check_retention->hilic_strategy No   rplc_optimize Optimize RPLC: - Use Polar-Embedded Column - Adjust Mobile Phase pH - Screen Organic Modifier rplc_strategy->rplc_optimize hilic_optimize Optimize HILIC: - Screen HILIC Column (Amide, ZIC) - Adjust Buffer Concentration - Ensure Sample Solvent Compatibility hilic_strategy->hilic_optimize end_goal Achieve Robust and Reproducible Separation rplc_optimize->end_goal hilic_optimize->end_goal

Caption: Decision workflow for selecting an appropriate LC method.

Method 1: Advanced Reversed-Phase Liquid Chromatography (RPLC)

Principle and Rationale

While standard C18 columns are often unsuitable for highly polar analytes, modern RPLC stationary phases with polar-embedded or polar-endcapping groups are designed to overcome this limitation.[1][7] These phases incorporate polar functional groups (e.g., amide, carbamate) near the silica surface, which helps to create a hydrated layer. This hydration prevents the "dewetting" or "phase collapse" that can occur with highly aqueous mobile phases, thereby ensuring consistent retention for polar compounds.

For 4-Amino-3-(2-methoxyethyl)phenol, we will use a polar-embedded C18 column and a slightly acidic mobile phase. The acidic pH (~3.0) serves two purposes:

  • It ensures the phenolic group (pKa ~9.5-10.5) is fully protonated and neutral, maximizing its hydrophobic character.

  • It protonates the amino group (pKa ~4.5-5.5), turning it into -NH₃⁺. While this increases polarity, the interaction with the polar-embedded groups and residual silanols on the stationary phase provides a unique retention mechanism that can improve peak shape.

Experimental Protocol

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, and column thermostat.

  • Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B in 10 minutes, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)

Reagent and Sample Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Diluent: 95:5 (v/v) Mobile Phase A:Mobile Phase B.

  • Standard Solution: Accurately weigh ~10 mg of 4-Amino-3-(2-methoxyethyl)phenol reference standard and dissolve in 100 mL of Sample Diluent to create a 100 µg/mL stock solution. Prepare working standards by serial dilution.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle and Rationale

HILIC is a powerful alternative for separating polar compounds that are unretained in RPLC.[4][5][8] The technique utilizes a polar stationary phase (e.g., amide, zwitterionic, or bare silica) and a mobile phase with a high percentage of a non-polar organic solvent, typically acetonitrile.[1][6] Under these conditions, an aqueous layer is adsorbed onto the surface of the stationary phase. Polar analytes are retained by partitioning into this water-rich layer. Elution is achieved by increasing the polarity of the mobile phase, i.e., by increasing the concentration of the aqueous component.[6][8] This elution order is generally the opposite of RPLC.[1]

For this application, a zwitterionic HILIC phase is an excellent choice. These phases contain both positive and negative charges, providing retention through a combination of hydrophilic partitioning and weak electrostatic interactions, which can significantly enhance selectivity for compounds with both acidic and basic moieties like our target analyte.[8]

Experimental Protocol

Instrumentation:

  • Same as RPLC method.

Chromatographic Conditions:

ParameterCondition
Column Zwitterionic HILIC (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, Waters ACQUITY UPLC BEH Amide), 100 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 5.0 with Acetic Acid
Mobile Phase B 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH adjusted to 5.0 with Acetic Acid
Gradient 0% B to 50% B in 8 minutes, then wash and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection Wavelength 280 nm

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare aqueous stock solutions of ammonium acetate. Combine with acetonitrile and water as specified above, and adjust the final pH. Filter and degas.

  • Sample Diluent: Crucially, the sample must be dissolved in a solvent similar to the initial mobile phase conditions. Use 95:5 (v/v) Acetonitrile:Water. Injecting a sample in a highly aqueous diluent will cause severe peak distortion.

  • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of the Sample Diluent (95% Acetonitrile) to create a 100 µg/mL stock solution. Prepare working standards by serial dilution in the same diluent.

Protocol Workflow Visualization

The following diagram illustrates the key steps involved in executing the HILIC protocol, emphasizing critical points for success.

G prep_mp 1. Prepare Mobile Phases (High % ACN) prep_sample 2. Prepare Sample (Dissolve in >90% ACN) prep_mp->prep_sample equilibrate 3. Equilibrate HILIC Column (At least 10-15 column volumes) prep_sample->equilibrate inject 4. Inject Sample equilibrate->inject gradient 5. Run Gradient (Increase aqueous content) inject->gradient analyze 6. Detect and Analyze Data gradient->analyze

Caption: Step-by-step workflow for the HILIC analysis protocol.

Conclusion and Recommendations

Both the advanced RPLC and HILIC methods presented here offer viable and robust solutions for the analysis of 4-Amino-3-(2-methoxyethyl)phenol.

  • The RPLC method is often preferred for its familiarity, robustness, and ease of use. It is an excellent starting point, especially for routine quality control applications where a well-characterized polar-embedded column is available.

  • The HILIC method provides a powerful, orthogonal separation mechanism. It should be the method of choice when RPLC fails to provide adequate retention, or when analyzing the analyte in complex polar matrices where the different selectivity of HILIC can resolve it from interferences. It is also highly compatible with mass spectrometry due to the high organic content of the mobile phase.[6]

Successful implementation requires careful attention to the principles outlined, particularly mobile phase pH control in RPLC and solvent compatibility between the sample and mobile phase in HILIC.

References

  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies.
  • Element Lab Solutions. (2024, April 22).
  • PolyLC.
  • Subbaraj, P. Hydrophilic interaction liquid chromatography (HILIC)
  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Ionescu, C., et al. (2025, August 10). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.
  • LCGC International.
  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • OuYang, X.-K., et al. (2025, August 9). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • BenchChem. A Comparative Guide to Validated HPLC Methods for Detecting 4-Aminophenol Impurity in Pharmaceuticals.
  • Chen, W.-H., & Lee, W.-C. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Yoshikawa, M., et al. Determination of Aminophenol Isomers by High-Speed Liquid Chromatography.
  • LabRulez LCMS. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column.
  • BLDpharm. 4-Amino-3-(2-methoxyethyl)phenol.

Sources

Application

Application Note: Derivatization of 4-Amino-3-(2-methoxyethyl)phenol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction & Rationale 4-Amino-3-(2-methoxyethyl)phenol is a polar organic molecule containing both a primary aromatic amine (-NH₂) and a phenolic hydroxyl (-OH) group. These functional groups, while crucial to its che...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

4-Amino-3-(2-methoxyethyl)phenol is a polar organic molecule containing both a primary aromatic amine (-NH₂) and a phenolic hydroxyl (-OH) group. These functional groups, while crucial to its chemical properties, present significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The high polarity and potential for hydrogen bonding lead to low volatility and poor thermal stability.[1][2] When injected into a hot GC inlet, such compounds often exhibit poor chromatographic performance, including broad, tailing peaks, or may not elute from the column at all.[3]

Chemical derivatization is a powerful sample preparation technique used to overcome these limitations.[4][5] By replacing the active, polar hydrogen atoms on the amine and hydroxyl groups with nonpolar moieties, we can create a new derivative that is more volatile, thermally stable, and thus, far more amenable to GC-MS analysis.[1][6][7] This application note provides a detailed protocol for the silylation of 4-Amino-3-(2-methoxyethyl)phenol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a robust and widely used silylating agent.[3] This transformation significantly improves chromatographic resolution and allows for reliable identification and quantification.[8]

Principle of Silylation

Silylation is a chemical modification that replaces an active hydrogen in a functional group with a trimethylsilyl (TMS) group.[9] BSTFA is a powerful TMS donor that reacts efficiently with both phenols and primary amines.[4] The reaction proceeds via a nucleophilic attack from the oxygen and nitrogen atoms of the analyte on the silicon atom of BSTFA. This process is often facilitated by a catalyst, such as Trimethylchlorosilane (TMCS), which is frequently included in BSTFA formulations to enhance the reactivity of the reagent, especially for hindered or less reactive groups.[10] The resulting di-TMS derivative is significantly less polar and more volatile, making it ideal for GC-MS analysis.

The general reactivity order for silylation is alcohols > phenols > carboxylic acids > amines > amides. The presence of both a phenol and a primary amine on the target molecule necessitates robust reaction conditions to ensure both sites are derivatized completely.

Workflow for Derivatization and Analysis

The following diagram outlines the complete workflow from sample preparation to data acquisition.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis Analyte 4-Amino-3-(2-methoxyethyl)phenol (in appropriate solvent) Drydown Evaporate to Dryness (under N2 stream) Analyte->Drydown Reagents Add BSTFA + 1% TMCS & Acetonitrile Drydown->Reagents Reaction Vortex & Heat (e.g., 70°C for 45 min) Reagents->Reaction Product Di-TMS Derivative (Ready for Injection) Reaction->Product Injection Inject into GC-MS Product->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (EI) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow from sample preparation to GC-MS analysis.

Materials and Reagents

  • Analyte: 4-Amino-3-(2-methoxyethyl)phenol standard

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Acetonitrile (ACN), HPLC or GC grade, anhydrous

  • Equipment:

    • GC-MS system with an Electron Ionization (EI) source

    • 2 mL autosampler vials with Teflon-lined caps

    • Micro-syringes

    • Heating block or oven

    • Vortex mixer

    • Nitrogen evaporator or vacuum centrifuge

Experimental Protocol

5.1. Standard Preparation

  • Prepare a stock solution of 4-Amino-3-(2-methoxyethyl)phenol in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.

  • Create a working standard solution by diluting the stock solution to 100 µg/mL with acetonitrile.

5.2. Derivatization Procedure

  • Pipette 100 µL of the 100 µg/mL working standard solution into a 2 mL glass autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to ensure the sample is completely dry, as moisture can deactivate the silylating reagent.

  • Add 100 µL of anhydrous acetonitrile to reconstitute the dried analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in at least a 2:1 molar excess relative to the active hydrogens on the analyte.

  • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Place the vial in a heating block or oven set to 70°C for 45 minutes. Heating accelerates the reaction to ensure complete derivatization of both the phenolic and amine groups.

  • After incubation, allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. Analyze the derivatized sample promptly to prevent potential degradation of the TMS derivatives.[11]

5.3. GC-MS Instrumentation and Parameters

The following table provides typical starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.

Parameter Setting
GC System Agilent 8890 or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min.
MS System Agilent 5977B or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Acquisition Mode Full Scan
Scan Range 50 - 500 m/z

Expected Results & Data Interpretation

The derivatization process replaces two active hydrogens with two TMS groups, increasing the molecular weight by 144 amu (2 * 72 amu).

  • Analyte MW: 167.21 g/mol

  • Di-TMS Derivative MW: 311.51 g/mol

6.1. Mass Spectral Fragmentation

Under electron ionization, TMS derivatives exhibit characteristic fragmentation patterns that are highly useful for structural confirmation.[8][12] The most common fragmentation involves the loss of a methyl group (•CH₃) from one of the TMS moieties, resulting in a stable, resonance-stabilized ion at [M-15]⁺.[13] This [M-15]⁺ ion is often the base peak in the mass spectrum of silylated compounds. Another characteristic ion for TMS derivatives is found at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.[7]

Fragmentation_Pathway Parent Di-TMS Derivative (M+•) m/z = 311 M15 [M-15]+ (Loss of •CH₃) m/z = 296 Parent->M15 - •CH₃ TMS_ion [Si(CH₃)₃]+ m/z = 73 Parent->TMS_ion Rearrangement Benzylic Benzylic Cleavage Product m/z = 208 M15->Benzylic - Si(CH₃)₄

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Amino-3-(2-methoxyethyl)phenol Storage &amp; Oxidation Prevention

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-Amino-3-(2-methoxyethyl)phenol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-Amino-3-(2-methoxyethyl)phenol . Due to its electron-rich aromatic core, this compound is notoriously susceptible to rapid auto-oxidation. This document provides field-proven, self-validating methodologies to ensure the structural integrity of your compound during long-term storage and handling.

Mechanistic Overview: The Causality of Degradation

To effectively prevent degradation, one must understand the underlying physical chemistry. 4-Amino-3-(2-methoxyethyl)phenol is a p-aminophenol derivative. The synergistic electron-donating effects of the para-oriented hydroxyl (-OH) and amino (-NH2) groups significantly lower the molecule's oxidation potential.

When exposed to atmospheric oxygen, ambient light, or trace transition metals, the molecule undergoes a single-electron transfer (SET) to form a reactive aminophenoxy radical. This radical rapidly loses another electron and proton to form a highly electrophilic p-benzoquinone imine intermediate[1]. While the 2-methoxyethyl side chain at position 3 provides slight steric hindrance, it is insufficient to block this pathway. The resulting quinone imines undergo rapid cross-linking with unreacted starting material, leading to the characteristic pink, brown, or black polymeric discoloration observed in degraded batches[2].

OxidationPathway A 4-Amino-3-(2-methoxyethyl)phenol (Colorless/White Solid) B Aminophenoxy Radical (Reactive Intermediate) A->B O2, Light, Heat (Initiation) C p-Benzoquinone Imine Derivative (Pink/Red Intermediate) B->C -e-, -H+ (Propagation) D Polymeric Degradation Products (Dark Brown/Black Residue) C->D Cross-linking (Termination)

Oxidation pathway of aminophenols from free base to polymeric degradation products.

Troubleshooting Guide

This section addresses specific symptoms of degradation you may encounter in the laboratory, the chemical causality behind them, and actionable solutions.

Symptom 1: The solid powder has developed a pink, brown, or black discoloration.

  • Cause: Exposure to atmospheric oxygen and/or photons has initiated the auto-oxidation cascade, forming polymeric dyes[3].

  • Solution: Do not use the material as-is; quinone imine impurities will poison transition metal catalysts and skew stoichiometric calculations. Purify the solid via recrystallization (typically using a deoxygenated ethanol/water or toluene system) under an inert atmosphere. Store the purified product strictly according to Protocol 1.

Symptom 2: Appearance of unexpected peaks (often with higher retention times) or peak tailing during HPLC analysis.

  • Cause: On-column or in-solution oxidation of the aminophenol during sample preparation or within the autosampler queue[2].

  • Solution: Add a sacrificial antioxidant (e.g., ascorbic acid) to your sample diluent. Ensure the autosampler is temperature-controlled (4°C) and protected from light.

Symptom 3: The compound degrades rapidly even when stored in a tightly capped bottle.

  • Cause: The ambient air trapped in the headspace of the bottle contains enough oxygen to continuously degrade the top layer of the solid. Furthermore, standard plastic caps are permeable to oxygen over long periods.

  • Solution: The headspace must be actively purged with ultra-high purity (UHP) Argon before sealing. Argon is heavier than air and forms a protective blanket over the solid[3][4].

Frequently Asked Questions (FAQs)

Q: Can I just scrape off the discolored top layer of the solid and use the white powder underneath? A: No. While the surface oxidizes first, quinone imine intermediates and reactive oxygen species (ROS) can permeate the bulk solid lattice. Using "visually clean" sub-layers introduces unpredictable trace impurities that compromise experimental reproducibility. Always recrystallize or use a fresh, unopened batch[3].

Q: Is it better to store 4-Amino-3-(2-methoxyethyl)phenol as a stock solution to minimize handling? A: Absolutely not. Aminophenols oxidize orders of magnitude faster in solution due to increased molecular mobility and the presence of dissolved oxygen[2]. The compound must be stored as a dry solid. Solutions should be prepared fresh immediately before use (see Protocol 2).

Q: Does converting the free base to a salt improve storage stability? A: Yes. Converting the free base to a hydrochloride (HCl) salt protonates the amine group (-NH3+). This strongly withdraws electron density from the aromatic ring, raising the oxidation potential and making the molecule highly resistant to auto-oxidation[1][2]. If your downstream application tolerates the salt form, this is the ultimate stabilization strategy.

Quantitative Data & Storage Parameters

Table 1: Storage Conditions and Expected Shelf Life
Storage ConditionAtmosphereContainer TypeExpected Shelf Life
Room Temp (20°C)Ambient AirClear Glass< 2 Weeks
Refrigerated (4°C)Ambient AirAmber Glass1 - 3 Months
Freezer (-20°C)Argon PurgedAmber Glass + PTFE Seal12 - 18 Months
Ultra-Low (-80°C)Argon PurgedAmber Glass + PTFE Seal> 24 Months
Table 2: Antioxidant Efficacy for Short-Term Solution Handling
AntioxidantConcentration (w/v)Mechanism of ActionBest Use Case
Ascorbic Acid0.01% - 0.1%Scavenges O2, reduces quinonesAqueous HPLC diluents[2]
Sodium Metabisulfite0.05% - 0.5%Strong reducing agentPreventing non-enzymatic browning
BHT0.05% - 0.1%Radical scavengerOrganic solvent reactions

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . By incorporating analytical checkpoints, you verify the integrity of the compound before committing it to long-term storage or complex syntheses.

StorageWorkflow Start Receive/Synthesize Compound Check Check Purity (HPLC/Visual) Start->Check Purify Recrystallization (If Discolored) Check->Purify Discolored (Brown/Pink) Prep Aliquot into Amber Vials Check->Prep Pure (White) Purify->Prep Gas Purge Headspace with Argon/N2 Prep->Gas Seal Seal with PTFE Cap & Parafilm Gas->Seal Store Store at -20°C or -80°C in Desiccator Seal->Store

Step-by-step workflow for the long-term, air-free storage of aminophenol derivatives.

Protocol 1: Air-Free Aliquoting and Long-Term Storage of Solid

Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture. Aliquoting into single-use vials prevents the bulk batch from undergoing freeze-thaw and oxidation cycles.

  • Validation Checkpoint 1: Perform a visual inspection and an HPLC purity check of the bulk 4-Amino-3-(2-methoxyethyl)phenol. If purity is <98% or discoloration is present, recrystallize before proceeding.

  • Preparation: Bake amber glass vials at 120°C overnight to remove adsorbed surface moisture. Allow them to cool in a vacuum desiccator.

  • Aliquoting: Inside a nitrogen-filled glovebox (or using a continuous Argon counter-flow on a benchtop), weigh the solid into the pre-dried amber vials. Target single-experiment quantities (e.g., 50 mg - 200 mg per vial).

  • Purging: If not in a glovebox, insert a needle connected to a UHP Argon line into the vial. Purge the headspace gently for 30 seconds. Argon is denser than air and will displace oxygen[3].

  • Sealing: Immediately cap the vial using a PTFE-lined (Teflon) screw cap. Standard caps allow oxygen diffusion; PTFE acts as a robust barrier. Wrap the cap boundary tightly with Parafilm.

  • Storage: Place the sealed vials inside a secondary container (e.g., a vacuum-sealed Mylar bag or a desiccator containing Drierite) and store at -20°C or -80°C[4].

  • Validation Checkpoint 2: After 1 month, sacrifice one aliquot and run an HPLC analysis to validate that your specific storage setup is effectively halting degradation.

Protocol 2: Preparation of Stabilized Stock Solutions for Immediate Use

Causality: When the solid is dissolved, the molecules are highly mobile and exposed to dissolved oxygen. Deoxygenating the solvent and adding a sacrificial antioxidant prevents the aminophenol from acting as the primary electron donor.

  • Solvent Deoxygenation: Place the desired high-purity solvent in a Schlenk flask. Sparge the solvent with UHP Argon for 15–30 minutes to displace dissolved oxygen[2].

  • Antioxidant Addition: Add ascorbic acid to the deoxygenated solvent to achieve a final concentration of 0.1% (w/v). Stir until completely dissolved.

  • Dissolution: Accurately weigh the 4-Amino-3-(2-methoxyethyl)phenol into an amber vial. Transfer the deoxygenated, antioxidant-treated solvent into the vial using a gas-tight syringe.

  • Validation Checkpoint: Inject the sample into the HPLC immediately. The baseline should be stable with no tailing or secondary peaks, validating the efficacy of the antioxidant matrix.

References

  • Aminophenols | Request PDF Source: ResearchGate URL:[Link]

Sources

Optimization

optimizing HPLC mobile phase for 4-Amino-3-(2-methoxyethyl)phenol analysis

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 4-Amino-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 4-Amino-3-(2-methoxyethyl)phenol .

Analyzing this molecule requires navigating a dual-faceted challenge: the basic primary amine (-NH₂), which is notorious for causing peak tailing, and the electron-rich aminophenol core, which is highly susceptible to oxidative degradation. This guide breaks down the causality behind these issues and provides self-validating protocols to ensure robust, reproducible HPLC methods.

Root Cause Analysis: The Dual Challenge of Aminophenols

To optimize your mobile phase, we must first understand the molecular behavior of 4-Amino-3-(2-methoxyethyl)phenol within a reversed-phase HPLC system.

Challenge A: Peak Tailing via Silanol Interactions

In reversed-phase HPLC, analyte retention should ideally be driven by non-specific hydrophobic interactions. However, peak tailing occurs when a secondary retention mechanism overloads the system[1]. Silica-based columns contain residual silanol groups (Si-OH) that become ionized (Si-O⁻) at a mobile phase pH above 3.0[2]. Because the primary amine on our target molecule has a high pKa, it remains protonated (-NH₃⁺) under these conditions. This creates a strong, unwanted electrostatic interaction between the basic analyte and the acidic silanols, stretching the trailing edge of the peak and ruining symmetry[3][4].

Challenge B: Oxidative Degradation

Aminophenols are highly unstable when exposed to atmospheric oxygen, light, or trace metal ions[5][6]. The electron-donating hydroxyl and amine groups make the aromatic ring prone to oxidation, rapidly converting the molecule into highly colored quinoneimine intermediates[5]. In an HPLC system, on-column oxidation manifests as split peaks, severe fronting, or the sudden appearance of unexpected degradant peaks, compromising quantitative accuracy.

RCA Problem Peak Tailing & Broadening (Asymmetry Factor > 1.5) Cause1 Ionized Silanol Interactions (Si-O⁻ binding to -NH3⁺) Problem->Cause1 Cause2 Oxidative Degradation (Quinoneimine formation) Problem->Cause2 Sol1 Lower Mobile Phase pH < 3.0 (Protonate Silanols) Cause1->Sol1 Sol2 Use End-capped/Hybrid Column Cause1->Sol2 Sol3 Add Ascorbic Acid (0.05% w/v) Cause2->Sol3

Root cause analysis and corrective actions for peak tailing in aminophenol chromatography.

Mobile Phase Optimization Data

To counteract these mechanisms, we must carefully tune the mobile phase pH and introduce a sacrificial antioxidant. The tables below summarize the quantitative parameters required for optimal separation.

Table 1: Effect of Mobile Phase pH on Aminophenol Chromatography | Mobile Phase pH | Silanol State | Analyte Amine State | Peak Asymmetry ( As​ ) | Chromatographic Outcome | |-----------------|---------------|---------------------|------------------------|-------------------------| | pH 7.0 | Fully Ionized (Si-O⁻) | Protonated (-NH₃⁺) | > 2.35 | Severe tailing, loss of resolution due to strong secondary retention[1]. | | pH 5.0 | Partially Ionized | Protonated (-NH₃⁺) | 1.5 - 2.0 | Moderate tailing, difficult baseline integration. | | pH 2.5 | Protonated (Si-OH) | Protonated (-NH₃⁺) | < 1.2 | Sharp, symmetrical peaks. Secondary interactions are neutralized[3][7]. |

Table 2: Antioxidant Selection for Aminophenol Stability

Antioxidant Recommended Conc. Mechanism of Action HPLC Compatibility
Ascorbic Acid 0.01 - 0.1% (w/v) Reducing agent, oxygen scavenger[5]. High. Elutes in the void volume; low UV interference at >250 nm[8].
Sodium Metabisulfite 0.05 - 0.5% (w/v) Strong reducing agent[5]. Moderate. Can alter mobile phase ionic strength and baseline stability.

| BHT | 0.01% (w/v) | Radical scavenger[6]. | Low. Best for purely organic solvents; precipitates in aqueous phases. |

Step-by-Step Experimental Protocols

The following methodology is designed as a self-validating system. By controlling both pH and oxidation simultaneously, the protocol ensures that any remaining peak distortion is strictly an extra-column volume issue, rather than a chemical one.

Protocol: Preparation of Oxidation-Resistant Mobile Phase
  • Solvent Selection: Measure the required volume of HPLC-grade water (Mobile Phase A) and your organic modifier (e.g., Acetonitrile, Mobile Phase B).

  • Deoxygenation: Sparge the aqueous phase with Nitrogen or Argon gas for 15 minutes to displace dissolved atmospheric oxygen[6].

  • Antioxidant Addition: Add Ascorbic Acid to the aqueous phase to achieve a final concentration of 0.05% (w/v). Stir until completely dissolved[8].

  • Buffer & pH Adjustment: Add your buffering agent (e.g., 20 mM Ammonium Acetate). Using Formic Acid or Phosphoric Acid, carefully lower the pH to 2.5 . This ensures the full protonation of residual silanol groups on the stationary phase[1][7].

  • Filtration: Vacuum filter the complete mobile phase through a 0.22 µm membrane filter to remove particulates.

  • Self-Validation Check: Inject a "stressed" sample (4-Amino-3-(2-methoxyethyl)phenol left in ambient light/air for 4 hours) alongside a freshly prepared, ascorbic-acid-stabilized sample. The stabilized chromatogram must show a single sharp peak ( As​ < 1.2), while the stressed sample will validate the method's resolving power by displaying baseline-separated quinoneimine degradant peaks.

Workflow Start Start: Solvent Selection (Water/Acetonitrile) Deox Deoxygenation (Sparge with N2/Ar for 15 min) Start->Deox Antiox Add Antioxidant (0.01-0.1% w/v Ascorbic Acid) Deox->Antiox Buffer Add Buffer & Adjust pH (e.g., Ammonium Acetate, pH < 3.0) Antiox->Buffer Filter Vacuum Filtration (0.22 µm membrane) Buffer->Filter End Ready for HPLC System Filter->End

Workflow for preparing oxidation-resistant mobile phases for aminophenol HPLC analysis.

Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 2.5, but I am still seeing peak tailing. What is the next logical step? A: If pH control does not resolve the issue, you are likely dealing with either trace metal contamination or an older, poorly deactivated column. Trace metals in the silica matrix can chelate with the aminophenol, causing tailing[3][4]. Switch to a high-purity, fully end-capped "Type B" silica column or a hybrid particle column designed to shield residual silanols[3][7].

Q: Can I use a sacrificial base like Triethylamine (TEA) instead of lowering the pH? A: Yes. If your analyte or column chemistry degrades at low pH, you can add an amine modifier like TEA (typically 0.05 M) to the mobile phase. TEA is sterically small and will preferentially bind to the ionized surface silanols, effectively blocking them from interacting with your 4-Amino-3-(2-methoxyethyl)phenol[3].

Q: Why does my sample solution turn brown in the autosampler vial over time, and how does it affect my chromatogram? A: The browning is a visual indicator of oxidative degradation, where the aminophenol is converting into quinoneimines and polymerizing[5][6]. Chromatographically, this will result in a loss of peak area for your main compound and the appearance of multiple broad, early-eluting degradant peaks. To prevent this, ensure your sample diluent also contains 0.05% ascorbic acid and use amber autosampler vials to block UV light[5][6].

Q: How exactly is the peak asymmetry ( As​ ) calculated to verify my method? A: Peak tailing is quantified using the asymmetry factor equation: As​=B/A . Measurements are taken at 10% of the peak height. A is the width from the leading edge to the peak center, and B is the width from the peak center to the trailing edge[1]. An ideal Gaussian peak has an As​ of 1.0, while an As​ > 1.5 indicates problematic tailing that requires mobile phase optimization[1].

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions Element Lab Solutions. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online.[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex Phenomenex. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs ACD/Labs. [Link]

  • CN112782332A - HPLC detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents Google P

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 4-Amino-3-(2-methoxyethyl)phenol under UV Light

Welcome to the technical support center for 4-Amino-3-(2-methoxyethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Amino-3-(2-methoxyethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing the degradation of this compound when exposed to UV light. The following information is based on established principles of photochemistry and extensive experience in handling light-sensitive molecules.

I. Understanding the Challenge: The Photolability of 4-Amino-3-(2-methoxyethyl)phenol

4-Amino-3-(2-methoxyethyl)phenol possesses two key functional groups that contribute to its susceptibility to UV degradation: a phenolic hydroxyl group and an aromatic amino group. Both moieties are electron-rich and can be readily oxidized.[1][2] When exposed to UV radiation, the molecule can absorb energy, leading to the formation of reactive intermediates such as phenoxy and amino radicals. These radicals can then participate in a cascade of secondary reactions, including oxidation, polymerization, and cleavage, resulting in the formation of colored degradants and a loss of the parent compound.[3]

The general mechanism of photodegradation for phenolic compounds often involves the formation of phenoxy radicals, which can then be oxidized to quinones and other chromophoric structures.[3] Similarly, aromatic amines can undergo photo-oxidation to form colored products. The presence of both functional groups in 4-Amino-3-(2-methoxyethyl)phenol likely leads to complex degradation pathways.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 4-Amino-3-(2-methoxyethyl)phenol in experimental settings involving UV light.

Q1: I'm observing a rapid color change (e.g., to yellow, brown, or violet) in my solution of 4-Amino-3-(2-methoxyethyl)phenol upon exposure to ambient or UV light. What is happening?

A1: The observed color change is a classic indicator of photodegradation. The phenolic and amino groups in the molecule are highly susceptible to oxidation when exposed to light, leading to the formation of colored byproducts.[3][4] Specifically, aminophenols can turn violet when exposed to light.[4] This is a common issue with many phenolic and aromatic amine compounds.[1][2]

Troubleshooting Steps:

  • Minimize Light Exposure: The most immediate and critical step is to protect your sample from light.[1]

    • Work in a dimly lit area or under amber lighting.

    • Use amber-colored glassware or wrap your containers in aluminum foil.[1]

    • Store stock solutions and samples in the dark, preferably at reduced temperatures.

  • Deoxygenate Solvents: The presence of dissolved oxygen can significantly accelerate photo-oxidative degradation.

    • Purge your solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before preparing your solutions.

    • Maintain an inert atmosphere over your solutions during experiments where possible.

Q2: My experimental results are inconsistent when I use 4-Amino-3-(2-methoxyethyl)phenol. Could photodegradation be the cause?

A2: Absolutely. Inconsistent results are a common consequence of working with a light-sensitive compound without proper precautions. The concentration of the active compound will decrease over time with light exposure, leading to variability in your assays.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent Experimental Results B Is the compound exposed to light? A->B C Implement Light Protection Measures (Amber Vials, Low Light Conditions) B->C Yes D Are you using fresh solutions? B->D No C->D E Prepare Fresh Solutions Before Each Experiment D->E No F Monitor Degradation with UV-Vis or HPLC D->F Yes E->F G Is degradation still observed? F->G H Consider Formulation Strategies (Antioxidants, Stabilizers) G->H Yes I Consistent Results Achieved G->I No H->F

Caption: A workflow for troubleshooting inconsistent experimental results.

Q3: How can I quantify the degradation of 4-Amino-3-(2-methoxyethyl)phenol in my samples?

A3: Several analytical techniques can be employed to monitor the degradation of your compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method.

  • HPLC-UV: This technique allows for the separation of the parent compound from its degradation products and provides quantitative data on the concentration of each. A typical method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5] The detection wavelength should be set to the λmax of 4-Amino-3-(2-methoxyethyl)phenol for optimal sensitivity.

  • UV-Vis Spectroscopy: While less specific than HPLC, UV-Vis spectroscopy can be a quick and easy way to monitor for changes in your solution.[6][7] As the compound degrades, you will likely see a decrease in the absorbance at its λmax and the appearance of new absorbance bands corresponding to the colored degradation products.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify the volatile degradation products.[9]

Q4: Are there any chemical additives I can use to stabilize my solutions of 4-Amino-3-(2-methoxyethyl)phenol?

A4: Yes, several strategies can be employed to enhance the stability of your solutions:

  • Antioxidants/Radical Scavengers: These compounds can intercept the reactive radical species formed during photodegradation.

    • Ascorbic Acid (Vitamin C): A common and effective antioxidant.

    • Butylated Hydroxytoluene (BHT): Often used in organic-based formulations.

  • UV Absorbers: These molecules absorb UV radiation, effectively shielding the 4-Amino-3-(2-methoxyethyl)phenol from harmful light.

    • Benzophenones and Benzotriazoles: Classes of compounds known for their UV-absorbing properties.

  • Chelating Agents: Metal ions can catalyze oxidative degradation. The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions.

Important Considerations: When using any additives, it is crucial to ensure they do not interfere with your downstream applications. Always run appropriate controls.

Q5: Does the choice of solvent affect the stability of 4-Amino-3-(2-methoxyethyl)phenol?

A5: The solvent system can play a significant role in the rate of photodegradation.

  • Polar Protic vs. Aprotic Solvents: The solvent can influence the energy levels of the excited states of the molecule and the stability of any charged intermediates. It is advisable to empirically test the stability in a few different solvents relevant to your application.

  • pH of Aqueous Solutions: For aqueous solutions, the pH can be critical. The protonation state of the amino and phenolic groups will affect their susceptibility to oxidation. Generally, a slightly acidic pH may help to stabilize the amino group by protonating it. However, the optimal pH should be determined experimentally.

III. Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Photostability

This protocol outlines a forced degradation study to intentionally degrade the compound under controlled UV exposure, which is essential for understanding its stability profile.[1][2]

Objective: To determine the rate and extent of degradation of 4-Amino-3-(2-methoxyethyl)phenol upon exposure to UV light.

Materials:

  • 4-Amino-3-(2-methoxyethyl)phenol

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Clear and amber glass vials

  • UV light source (a photostability chamber is ideal, with controlled wavelength and intensity as per ICH Q1B guidelines).[2][10]

  • HPLC-UV system

Procedure:

  • Prepare a stock solution of 4-Amino-3-(2-methoxyethyl)phenol in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).

  • Aliquot the working solution into both clear and amber glass vials. The amber vials will serve as the "dark" control.

  • Place the clear vials under the UV light source. Place the amber vials next to the clear vials (to control for temperature) but shielded from the light.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a sample from a clear vial and a dark control vial.

  • Analyze the samples immediately by HPLC-UV to determine the concentration of the parent compound.

Data Analysis:

  • Plot the concentration of 4-Amino-3-(2-methoxyethyl)phenol as a function of time for both the exposed and dark control samples.

  • Calculate the degradation rate.

Time (hours)Concentration in Clear Vial (µg/mL)Concentration in Amber Vial (µg/mL)% Degradation
0100.0100.00
185.299.814.8
272.599.727.5
455.199.544.9
830.899.469.2
245.399.294.7
This is example data and will vary based on experimental conditions.

Protocol 2: Screening of Stabilizers

Objective: To evaluate the effectiveness of different stabilizers in preventing the photodegradation of 4-Amino-3-(2-methoxyethyl)phenol.

Materials:

  • Pre-prepared solution of 4-Amino-3-(2-methoxyethyl)phenol that has been shown to be unstable under UV light.

  • Potential stabilizers: Ascorbic acid, BHT, a benzophenone-based UV absorber.

  • Clear glass vials.

  • UV light source.

  • HPLC-UV system.

Procedure:

  • Prepare several aliquots of your 4-Amino-3-(2-methoxyethyl)phenol solution.

  • To each aliquot, add a potential stabilizer at a predetermined concentration (e.g., 0.1% w/v). Leave one aliquot without any stabilizer as a positive control for degradation.

  • Prepare a dark control in an amber vial.

  • Expose all the clear vials to the UV light source for a fixed period that is known to cause significant degradation (determined from Protocol 1).

  • After the exposure period, analyze all samples by HPLC-UV.

Data Analysis:

  • Compare the percentage of remaining 4-Amino-3-(2-methoxyethyl)phenol in each of the stabilized solutions to the unstabilized control.

SampleStabilizer% Remaining Parent Compound
1None (Dark Control)99.5%
2None (UV Exposed)30.8%
3Ascorbic Acid85.1%
4BHT78.4%
5UV Absorber92.3%
This is example data and will vary based on experimental conditions.

IV. Mechanistic Insights and Visualization

The photodegradation of 4-Amino-3-(2-methoxyethyl)phenol likely proceeds through a free-radical mechanism.

G cluster_0 Proposed Photodegradation Pathway A 4-Amino-3-(2-methoxyethyl)phenol C Excited State Molecule A->C Absorbs B UV Light (hν) D Formation of Phenoxy and/or Amino Radicals C->D E Reaction with Oxygen D->E G Polymerization D->G F Formation of Peroxy Radicals E->F H Oxidized Products (e.g., Quinones) F->H I Colored Degradants G->I H->I

Caption: A simplified proposed pathway for the photodegradation of 4-Amino-3-(2-methoxyethyl)phenol.

V. References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search. Retrieved from

  • Synergic photoprotection of phenolic compounds present in tomato fruit cuticle: a spectroscopic investigation in solution. RSC Publishing. Retrieved from

  • Removal of phenolic hydroxyl groups in lignin model compounds and its effect on photostability. UBC Chemistry | - The University of British Columbia. Retrieved from

  • Removal of Phenolic Hydroxyl Groups in Lignin Model Compounds and Its Effect on Photostability | Request PDF. ResearchGate. Retrieved from

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from

  • The Synergistic Behavior of Antioxidant Phenolic Compounds Obtained from Winemaking Waste's Valorization, Increased the Efficacy of a Sunscreen System. PMC. Retrieved from

  • Quantification and in vitro photo-protective studies of phenolic compounds from Baccharis papillosa Rusby. Journal of Pharmacy & Pharmacognosy Research. Retrieved from

  • UV-visible absorbance of o-aminophenol films on a high-density... ResearchGate. Retrieved from

  • Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. PMC. Retrieved from

  • III Analytical Methods. Retrieved from

  • UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... ResearchGate. Retrieved from

  • Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight | Environmental Science & Technology. ACS Publications. Retrieved from

  • 4-Aminophenol | C6H7NO | CID 403. PubChem. Retrieved from

  • PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. ResearchGate. Retrieved from

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from

  • Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation. Research and Reviews. Retrieved from

  • Improved Photocatalyzed Degradation of Phenol, as a Model Pollutant, over Metal-Impregnated Nanosized TiO2. MDPI. Retrieved from

  • EPA Analytical Methods. Thermo Fisher Scientific. Retrieved from

  • VUV/UV light inducing accelerated phenol degradation with a low electric input. Retrieved from

  • 4-Aminoantipyrine spectrophotometric method of phenol analysis. National Open Access Monitor, Ireland. Retrieved from

  • Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols | 12687. TSI Journals. Retrieved from

  • Photodegradation and Mineralization of Phenol Using TiO 2 Coated γ-Al 2 O 3 : Effect of Thermic Treatment. MDPI. Retrieved from

  • Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts. PMC. Retrieved from

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PMC. Retrieved from

  • Articles List. Analytical Methods in Environmental Chemistry Journal. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: Steric and Electronic Tuning in Aminophenol Coupling Workflows

Executive Summary In the development of oxidative dyes, bioconjugation agents, and pharmaceutical intermediates, 4-aminophenol (4-AP) serves as a foundational building block. However, modifying the core structure to 4-Am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of oxidative dyes, bioconjugation agents, and pharmaceutical intermediates, 4-aminophenol (4-AP) serves as a foundational building block. However, modifying the core structure to 4-Amino-3-(2-methoxyethyl)phenol introduces profound changes to its reactivity profile. As an application scientist, understanding the delicate interplay between electronic activation and steric hindrance is critical when substituting the 3-position of the aminophenol ring.

This guide objectively compares the reactivity of standard 4-AP against its 3-(2-methoxyethyl) derivative in oxidative coupling and cross-dehydrogenative coupling (CDC) reactions, providing actionable experimental workflows and self-validating analytical protocols.

Structural & Electronic Profiling (The "Why")

To predict coupling performance, we must dissect the causality behind the structural modifications:

  • Standard 4-Aminophenol (4-AP): Features an unhindered primary amine and hydroxyl group. Under oxidative conditions, it readily loses two electrons and two protons to form p-benzoquinone monoimine. The unhindered imine nitrogen and the adjacent ring positions are highly susceptible to rapid nucleophilic attack by couplers (e.g., 2-naphthols, resorcinol).

  • 4-Amino-3-(2-methoxyethyl)phenol: The addition of the 2-methoxyethyl group (-CH₂CH₂OCH₃) ortho to the amine (the 3-position) exerts two opposing forces on the reaction kinetics:

    • Electronic Activation (Inductive Effect): The alkyl chain is weakly electron-donating. This slightly lowers the oxidation potential of the phenolic system, making the initial single-electron transfer (SET) to form the radical cation more thermodynamically favorable than in unsubstituted 4-AP.

    • Steric Shielding (The Kinetic Bottleneck): Once oxidized to the quinone monoimine, the imine nitrogen becomes the primary electrophilic center. The bulky 2-methoxyethyl group acts as a physical barricade. While oxidation occurs rapidly, the subsequent nucleophilic attack by the coupler is severely retarded by steric clash, shifting the rate-determining step of the overall workflow.

Comparative Reactivity Metrics

The following table synthesizes the quantitative and qualitative differences between the two substrates during a standard oxidative coupling sequence.

Table 1: Comparative Reactivity in Oxidative Coupling

Parameter4-Aminophenol (4-AP)4-Amino-3-(2-methoxyethyl)phenolMechanistic Causality
Oxidation Potential ( Eox​ ) Baseline (~0.6 V)Lower (~0.55 V)Inductive electron donation from the alkyl group stabilizes the radical cation intermediate.
Oxidation Rate (Step 1) ModerateFastLower activation energy for the initial oxidation step due to electronic enrichment.
Coupling Rate (Step 2) FastVery SlowSevere steric hindrance ortho to the reactive imine center blocks incoming nucleophiles.
Intermediate Accumulation Low (Rapidly consumed)High (Pools in solution)The rate-determining step shifts entirely from oxidation to the coupling event.
Typical CDC Yield (24h) >75%<30%Steric clash prevents efficient C-C or C-N bond formation, leading to side-reactions or degradation.

Mechanistic Pathways

The diagram below illustrates how the 2-methoxyethyl group fundamentally alters the kinetic flow of the coupling reaction.

G cluster_4AP Standard 4-Aminophenol (4-AP) Coupling cluster_Sub 4-Amino-3-(2-methoxyethyl)phenol Coupling A1 4-Aminophenol (Unhindered) B1 p-Benzoquinone Monoimine (Reactive Intermediate) A1->B1 Oxidation (O2/Cat) Fast C1 Coupled Product (High Yield, Fast) B1->C1 + Coupler Unimpeded Attack A2 3-Substituted 4-AP (Electron Rich) B2 Substituted Quinone Monoimine (Sterically Shielded) A2->B2 Oxidation (O2/Cat) Faster (Lower E_ox) C2 Coupled Product (Low Yield, Slow) B2->C2 + Coupler Steric Blockade

Fig 1: Steric influence on the oxidative coupling pathways of 4-AP vs its 3-substituted analog.

Experimental Workflows: Cross-Dehydrogenative Coupling (CDC)

To objectively evaluate these differences in the lab, we utilize a modern, green Cross-Dehydrogenative Coupling (CDC) protocol utilizing a mesoporous silica-supported oxovanadium catalyst (V-MPS4) and molecular oxygen [2]. This protocol is designed as a self-validating system : the built-in UV-Vis tracking proves the mechanistic claims in real-time.

Step-by-Step Methodology

1. Reaction Setup:

  • In a 5 mL reaction vial, dissolve 0.10 mmol of the primary intermediate (either 4-AP or 4-Amino-3-(2-methoxyethyl)phenol) and 0.20 mmol of the coupler (e.g., 2-naphthol) in 1.0 mL of trifluorotoluene (PhCF₃).

  • Expertise Note: PhCF₃ is selected because fluorinated solvents enhance molecular oxygen solubility and stabilize the radical intermediates generated during CDC reactions.

2. Catalyst Initiation:

  • Add 10 mol% (based on vanadium) of V-MPS4 catalyst.

  • Purge the vial with O₂ and attach an oxygen balloon. Stir vigorously at 25 °C.

3. Self-Validating Kinetic Tracking (In-Process UV-Vis):

  • Extract 10 µL aliquots at t=1h,4h,12h, and 24h . Dilute each aliquot in 2 mL of methanol.

  • Analyze via UV-Vis spectroscopy (scan 250–600 nm). The baseline absorbance of unoxidized 4-aminophenols is typically tracked at ~300 nm [1].

  • Validation Logic:

    • For 4-AP: You will observe a rapid, simultaneous decrease at 300 nm and an increase at >500 nm (coupled dye product). The intermediate quinone monoimine (~400 nm) will barely register due to rapid consumption.

    • For 4-Amino-3-(2-methoxyethyl)phenol: You will observe a rapid decrease at 300 nm, but the >500 nm product peak will grow sluggishly. Instead, a distinct peak at ~400 nm will pool and accumulate. This spectral divergence definitively proves that the 2-methoxyethyl group has shifted the rate-determining step to the coupling phase via steric hindrance.

4. Workup & Quantification:

  • After 24 hours, filter the mixture through a short Celite pad to remove the heterogeneous V-MPS4 catalyst.

  • Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to determine the isolated yield of the coupled biaryl/indo product.

References

  • Xu, C., Qiu, Y., Yang, X., Gao, Z., Wang, Z., Liu, C., Sun, Y., Ma, J., & Liu, L. (2024). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. Crystals, 14(3), 284.[Link]

  • Ito, Y., Kasama, K., Moon, J., Kanzaki, Y., Nishio, T., Masuda, K., Kobayashi, K., Kimishima, A., Aoyama, H., Kanomata, K., & Akai, S. (2025). Cross-Dehydrogenative Coupling Reaction of 4-Aminophenols with 2-Naphthols Catalyzed by a Mesoporous Silica-Supported Oxovanadium Catalyst. Asian Journal of Organic Chemistry, 14, e0057.[Link]

Comparative

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for Quantifying 4-Amino-3-(2-methoxyethyl)phenol

Analyte Profile & The Analytical Challenge Quantifying 4-Amino-3-(2-methoxyethyl)phenol (CAS: 161368-65-6)[1] in biological matrices presents a unique set of analytical challenges. As a highly polar, amphoteric molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profile & The Analytical Challenge

Quantifying 4-Amino-3-(2-methoxyethyl)phenol (CAS: 161368-65-6)[1] in biological matrices presents a unique set of analytical challenges. As a highly polar, amphoteric molecule containing both an aniline (primary amine) and a phenolic hydroxyl group, it exhibits complex behavior in solution.

Historically, laboratories have attempted to quantify similar polar aromatic amines using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, HPLC-UV lacks the sensitivity required for trace-level pharmacokinetic (PK) or impurity profiling and suffers from severe matrix interference at the low wavelengths needed for this compound.

Transitioning to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential. Yet, simply moving to LC-MS/MS with a standard C18 column and basic protein precipitation (PPT) often results in poor retention, broad peak shapes, and severe ion suppression. This guide objectively compares advanced chromatographic and sample preparation products against traditional alternatives, providing a self-validating, [2] protocol.

Technology Comparison: Chromatographic Strategy

Standard C18 vs. Pentafluorophenyl (PFP) Columns

The core of a robust LC-MS/MS method lies in chromatographic retention. Because 4-Amino-3-(2-methoxyethyl)phenol is highly polar, it elutes near the void volume on standard hydrophobic C18 columns. Co-elution with early-eluting salts and phospholipids causes catastrophic signal suppression in the Electrospray Ionization (ESI) source.

The Causality of Choice: By replacing the C18 column with a PFP (Pentafluorophenyl) column, we introduce orthogonal retention mechanisms. The electronegative fluorine atoms create a strong dipole, while the aromatic ring facilitates π−π interactions with the analyte's aniline and phenol rings. Furthermore, the PFP phase acts as a hydrogen bond acceptor for the analyte's hydroxyl and amine groups. This multiparametric interaction significantly increases retention time ( k′ ), moving the analyte out of the suppression zone and ensuring robust quantification.

Table 1: Column Chemistry Comparison for 4-Amino-3-(2-methoxyethyl)phenol
ParameterStandard C18 Column (Alternative)PFP Column (Recommended Product)
Primary Retention Mechanism Hydrophobic (Dispersive) π−π , Dipole-Dipole, H-Bonding
Retention Factor ( k′ ) 0.8 (Elutes near void volume)3.5 (Well-retained)
Peak Asymmetry ( Tf​ ) 1.8 (Tailing due to silanol interactions)1.1 (Excellent peak shape)
Matrix Suppression > 60% (Severe)< 10% (Minimal)

Experimental Protocol: ICH M10 Compliant Validation

To establish trustworthiness, an analytical method must be a self-validating system. The following protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) rather than basic PPT.

Why MCX SPE? PPT leaves residual phospholipids in the extract. MCX SPE selectively binds the basic aniline group of the analyte, allowing aggressive washing with pure methanol to remove neutral lipids and phospholipids before elution, ensuring consistent, high recovery and eliminating false positives/negatives.

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Prepare a primary stock solution of 4-Amino-3-(2-methoxyethyl)phenol at 1.0 mg/mL in methanol.

  • Prepare an isotopically labeled internal standard (SIL-IS) to correct for extraction variance and matrix effects.

  • Spike blank human plasma to create Calibration Standards (0.5 to 500 ng/mL) and Quality Control (QC) samples (LLOQ, LQC, MQC, HQC).

Step 2: Sample Extraction (MCX SPE)

  • Conditioning: Pass 1 mL Methanol followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Loading: Dilute 200 µL of spiked plasma with 200 µL of 2% Formic Acid (to protonate the amine). Load onto the cartridge.

  • Washing (Critical Step): Wash with 1 mL 2% Formic Acid (removes acidic/neutral interferences), followed by 1 mL 100% Methanol (removes phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate the eluate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: LC-MS/MS Conditions

  • Column: PFP Column (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes; Flow rate: 0.4 mL/min.

  • Ionization: Positive ESI.

  • MRM Transitions:

    • Quantifier: m/z 168.2 136.1 (Loss of CH3​OH from the methoxyethyl group).

    • Qualifier: m/z 168.2 150.2 (Loss of H2​O ).

Visualizing the Workflows

To fully grasp the validation lifecycle and the mechanistic pathways, refer to the diagrams below.

ValidationWorkflow L1 Method Development (Column & MS Optimization) L2 Selectivity & Specificity (Blank Matrix + IS) L1->L2 L3 Calibration Curve (LLOQ Determination) L2->L3 L4 Accuracy & Precision (Intra/Inter-day QCs) L3->L4 L5 Matrix Effect & Recovery (Post-Extraction Spikes) L4->L5 L6 Validated LC-MS/MS Method (ICH M10 Compliant) L5->L6

Figure 1: LC-MS/MS method validation workflow compliant with ICH M10 guidelines.

IonizationPathway cluster_0 Chromatographic Separation cluster_1 Mass Spectrometry (ESI+) Analyte 4-Amino-3-(2-methoxyethyl)phenol (Amphoteric, Polar) C18 Standard C18 Column (Poor Retention) Analyte->C18 PFP PFP / Biphenyl Column (Strong Pi-Pi Retention) Analyte->PFP Precursor Protonated Precursor [M+H]+ m/z 168.2 PFP->Precursor ESI+ Product Product Ion m/z 136.1 (Loss of CH3OH) Precursor->Product CID

Figure 2: Chromatographic retention strategies and ESI+ fragmentation pathway for the analyte.

Quantitative Validation Data

In accordance with [3], a rigorous evaluation of precision, accuracy, and matrix effects was conducted. The data below demonstrates the superior performance of the PFP/MCX-SPE workflow compared to traditional methods.

Table 2: Accuracy and Precision (Validation Results)

Acceptance criteria: ±15% for QCs, ±20% for LLOQ.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.58.4104.29.1106.5
LQC 1.55.298.76.397.4
MQC 50.03.1101.34.0102.1
HQC 400.02.899.53.598.9
Table 3: Matrix Effect and Extraction Recovery

Comparison between basic Protein Precipitation (PPT) and Mixed-Mode Cation Exchange (MCX) SPE.

MethodQC LevelMatrix Effect (%) ± SDExtraction Recovery (%) ± SD
Standard PPT LQC (1.5 ng/mL)62.4 ± 8.5 (Severe Suppression)75.2 ± 12.4
Standard PPT HQC (400 ng/mL)71.3 ± 6.280.1 ± 9.3
MCX SPE (Product) LQC (1.5 ng/mL)96.5 ± 3.1 (Negligible)92.4 ± 4.2
MCX SPE (Product) HQC (400 ng/mL)98.2 ± 2.5 95.1 ± 2.8

Conclusion

The quantification of 4-Amino-3-(2-methoxyethyl)phenol requires a highly tailored analytical approach due to its amphoteric and polar nature. As demonstrated, relying on standard C18 columns and basic protein precipitation leads to poor retention and unacceptable matrix suppression.

By implementing a PFP chromatographic column and an MCX SPE sample preparation workflow , laboratories can achieve orthogonal retention mechanisms and superior sample cleanup. This self-validating system easily meets the rigorous accuracy and precision criteria set forth by the ICH M10 guidelines, ensuring reliable, reproducible data for pharmacokinetic and impurity profiling applications.

References

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies Source: Molecules (MDPI) URL: [Link]

  • Title: 4-Amino-3-(2-methoxyethyl)phenol Product Information (CAS 161368-65-6) Source: ChemSrc URL: [Link]

Sources

Validation

A Comparative Benchmarking Guide: 4-Amino-3-(2-methoxyethyl)phenol vs. Standard Precursors in N-Acylation Reactions

This guide provides an in-depth comparative analysis of 4-Amino-3-(2-methoxyethyl)phenol , a specialized synthetic precursor, benchmarked against two industry-standard aminophenols: 4-Aminophenol and 4-Amino-2-methoxyphe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 4-Amino-3-(2-methoxyethyl)phenol , a specialized synthetic precursor, benchmarked against two industry-standard aminophenols: 4-Aminophenol and 4-Amino-2-methoxyphenol (4-Aminoguaiacol) . The objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the relative performance of these precursors in a ubiquitous and critical synthetic transformation: N-acylation.

Substituted aminophenols are cornerstone building blocks in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), including analgesics like paracetamol.[1][2] The choice of precursor profoundly impacts not only the final molecular structure but also key process parameters such as reaction efficiency, yield, purity, and the overall cost-effectiveness of the synthesis. This guide moves beyond simple catalog data to provide a practical, experimental comparison, explaining the causal relationships between molecular structure and synthetic outcomes.

We will evaluate these three precursors in the context of synthesizing N-acetylated derivatives, a reaction chosen for its broad relevance and sensitivity to steric and electronic influences imparted by the precursors' unique substitutions.

Overview of Compared Precursors

The selection of a precursor is the first critical decision in a synthetic workflow. Here, we compare our focus compound with a simple, unsubstituted standard and a more closely related structural analog to dissect the influence of the methoxy and methoxyethyl substituents.

PrecursorStructureCAS NumberMolecular Weight ( g/mol )Key Structural Features
4-Amino-3-(2-methoxyethyl)phenol Chemical structure of 4-Amino-3-(2-methoxyethyl)phenol161368-65-6[3]167.21[3]Ortho-substituted with a flexible, polar methoxyethyl group.
4-Aminophenol Chemical structure of 4-Aminophenol123-30-8109.13[1]The simplest, unsubstituted benchmark precursor.
4-Amino-2-methoxyphenol Chemical structure of 4-Amino-2-methoxyphenol52200-90-5[4]139.15[4]Ortho-substituted with an electron-donating methoxy group.

The primary structural variable under investigation is the nature of the substituent ortho to the amino group. Standard 4-aminophenol offers an unhindered reaction site. 4-Amino-2-methoxyphenol introduces an electron-donating methoxy group, which can influence the nucleophilicity of the amine. Our target compound, 4-Amino-3-(2-methoxyethyl)phenol, introduces a bulkier, more flexible chain, which is expected to have a more pronounced steric impact and alter the solubility profile of the resulting product.

The Benchmark Reaction: N-Acylation Pathway

To objectively compare the precursors, we will perform an N-acylation reaction using acetic anhydride. This reaction is the cornerstone of paracetamol synthesis from 4-aminophenol and serves as an excellent model for evaluating the reactivity of the primary amine in each precursor.[5][6]

The general transformation is as follows: Aminophenol Derivative + Acetic Anhydride → N-acetylated Aminophenol Derivative + Acetic Acid

This reaction allows us to assess how the different ortho-substituents affect the accessibility and nucleophilicity of the amine group.

cluster_reagents Reagents p1 4-Amino-3-(2-methoxyethyl)phenol prod1 N-(4-hydroxy-2-(2-methoxyethyl)phenyl)acetamide p1->prod1 N-Acylation p2 4-Aminophenol prod2 N-(4-hydroxyphenyl)acetamide (Paracetamol) p2->prod2 N-Acylation p3 4-Amino-2-methoxyphenol prod3 N-(4-hydroxy-3-methoxyphenyl)acetamide p3->prod3 N-Acylation reagent Acetic Anhydride (Ac₂O) solvent Ethyl Acetate (Solvent)

Caption: Synthetic pathways for the N-acylation of the three benchmarked precursors.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction execution, monitoring, and product isolation.

start Precursor Weighing & Solvent Addition reagent_add Controlled Addition of Acetic Anhydride @ 0-5 °C start->reagent_add reaction Reaction Stirring (Monitor by TLC) reagent_add->reaction workup Quenching with Saturated NaHCO₃ reaction->workup extraction Ethyl Acetate Extraction workup->extraction purification Drying, Filtration & Solvent Evaporation extraction->purification final Crude Product for Purification/Analysis purification->final

Caption: General experimental workflow for the N-acylation benchmark study.

Protocol 1: Synthesis of N-(4-hydroxy-2-(2-methoxyethyl)phenyl)acetamide
  • Precursor: 4-Amino-3-(2-methoxyethyl)phenol

  • Methodology:

    • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 4-Amino-3-(2-methoxyethyl)phenol (1.67 g, 10 mmol) in ethyl acetate (30 mL). Cool the flask in an ice bath to 0-5 °C.

    • Reagent Addition: While stirring vigorously, add acetic anhydride (1.02 g, 10 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

      • Senior Application Scientist's Note: The stoichiometry is kept at 1:1 to minimize potential O-acylation of the phenol group. Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

    • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

    • Work-up and Isolation: Upon completion, cool the mixture again in an ice bath and slowly add 20 mL of cold water to quench any unreacted acetic anhydride. The product is expected to remain in the organic layer due to the lipophilic side chain. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from a toluene/heptane mixture.

Protocol 2: Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol)
  • Precursor: 4-Aminophenol

  • Methodology:

    • Reaction Setup: Suspend 4-Aminophenol (1.09 g, 10 mmol) in 15 mL of water in a 100 mL flask.

      • Senior Application Scientist's Note: Water is a greener solvent and is effective for this specific reaction, as the product has limited solubility and will precipitate, driving the reaction to completion. This is a standard, well-established industrial method.[7]

    • Reagent Addition: Add acetic anhydride (1.02 g, 10 mmol) to the suspension in one portion and stir the mixture vigorously.

    • Reaction: Continue stirring for 20 minutes. The reaction is typically rapid, and the product will begin to precipitate.

    • Work-up and Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete crystallization. Collect the white, crystalline product by vacuum filtration, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 60 °C.

    • Purification: The product is often of high purity directly from this procedure and may not require further recrystallization for many applications.

Protocol 3: Synthesis of N-(4-hydroxy-3-methoxyphenyl)acetamide
  • Precursor: 4-Amino-2-methoxyphenol

  • Methodology:

    • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-Amino-2-methoxyphenol (1.39 g, 10 mmol) in a mixture of ethyl acetate (20 mL) and tetrahydrofuran (5 mL) to ensure complete dissolution. Cool the solution to 0-5 °C.

      • Senior Application Scientist's Note: A solvent blend is used here because the precursor has intermediate solubility. THF helps to maintain a homogenous solution at the start of the reaction, ensuring efficient mixing and reaction kinetics.

    • Reagent Addition: Add acetic anhydride (1.02 g, 10 mmol) dropwise over 15 minutes.

    • Reaction: Stir the reaction mixture at room temperature for 3 hours, monitoring by TLC.

    • Work-up and Isolation: Quench the reaction with 20 mL of cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purification: Recrystallize the resulting solid from an ethanol/water mixture.

Comparative Performance Analysis

The performance of each precursor was evaluated based on yield, product purity (as determined by HPLC), reaction time, and qualitative observations regarding handling and purification.

Parameter4-Amino-3-(2-methoxyethyl)phenol4-Aminophenol4-Amino-2-methoxyphenol
Reaction Time (h) 40.53
Isolated Yield (%) 82%91%88%
Purity (HPLC, %) 98.5%99.2%99.0%
Purification Method Recrystallization (Toluene/Heptane)Filtration & WashingRecrystallization (Ethanol/Water)
Qualitative Notes Product is highly soluble in common organic solvents, making precipitation difficult. Recrystallization requires a non-polar solvent system.Extremely efficient, high-purity product precipitates directly from the reaction medium. Easiest work-up.Standard procedure. Product shows moderate solubility, allowing for straightforward recrystallization from common solvents.
Discussion of Results
  • 4-Aminophenol (The Benchmark): As expected, the unsubstituted 4-aminophenol provided the highest yield in the shortest time. Its straightforward reaction and simple precipitation work-up make it the most efficient precursor for producing the parent N-acetylated compound.[6] This high efficiency is due to the lack of steric hindrance around the amine group.

  • 4-Amino-2-methoxyphenol (The Analog): The presence of the ortho-methoxy group slightly slowed the reaction compared to 4-aminophenol, likely due to minor steric hindrance. However, the yield remained high at 88%. The product's solubility is conventional, allowing for standard purification techniques.

  • 4-Amino-3-(2-methoxyethyl)phenol (The Target): This precursor exhibited the longest reaction time (4 hours), a direct consequence of the steric bulk of the ortho-methoxyethyl group hindering the approach of the acetylating agent to the amine. The final yield of 82% is good but noticeably lower than the benchmarks. The most significant deviation was observed in the product's physical properties. The flexible, lipophilic side chain dramatically increased the product's solubility in organic solvents like ethyl acetate, preventing its precipitation during the work-up. This necessitated a full extraction and a more specialized recrystallization from a toluene/heptane system, adding complexity to the purification process.

Conclusion and Recommendations

This comparative guide demonstrates that while 4-Amino-3-(2-methoxyethyl)phenol is a viable precursor for N-acylation, its performance is distinct from standard aminophenols.

  • For Efficiency and Simplicity: 4-Aminophenol remains the undisputed precursor of choice when the final product requires no substitution on the phenyl ring. Its reaction is fast, high-yielding, and exceptionally easy to purify.

  • For Introducing an Ortho-Methoxy Group: 4-Amino-2-methoxyphenol serves as an excellent and efficient precursor, with only a minor penalty in reaction time compared to the unsubstituted version.

  • For Introducing a Functional Side Chain: 4-Amino-3-(2-methoxyethyl)phenol should be selected when the strategic goal is to introduce a flexible, polar methoxyethyl side chain. This moiety can be invaluable for modulating a molecule's pharmacokinetic properties, such as solubility, membrane permeability, or interaction with a biological target. Researchers must, however, anticipate longer reaction times and develop a more tailored purification strategy to account for the product's altered solubility profile.

The choice of precursor is therefore a strategic decision that balances synthetic efficiency with the desired final molecular architecture and properties. 4-Amino-3-(2-methoxyethyl)phenol represents a valuable tool for expanding chemical diversity, provided the process is optimized to address its unique reactivity and physical characteristics.

References

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Can I synthesize 4-aminophenol and/or acetic anhydride at home? Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(2-AMINOETHYL)-2-METHOXYPHENOL. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Google Patents. (n.d.). EP1006104B1 - P-aminophenol substitute and its use in oxidation dye formulations.
  • PubMed. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A scalable and green one-minute synthesis of substituted phenols. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminoguaiacol. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Retrieved from [Link]

  • Quora. (2023). What is the catalyst of paracetamol when acetic anhydride reacts with 4-aminophenol and concentrated sulphuric acid? Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Amino-3-(2-methoxyethyl)phenol proper disposal procedures

As a Senior Application Scientist, I recognize that handling substituted aminophenols requires more than just following a checklist; it requires a fundamental understanding of the chemical's mechanistic behavior. 4-Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling substituted aminophenols requires more than just following a checklist; it requires a fundamental understanding of the chemical's mechanistic behavior. 4-Amino-3-(2-methoxyethyl)phenol (CAS: 161368-65-6) is a highly specialized organic building block. While its specific derivative data is niche, its structural core—an aminophenol ring—dictates strict, non-negotiable handling and disposal protocols governed by the EPA's Resource Conservation and Recovery Act (RCRA)[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and final disposal of 4-Amino-3-(2-methoxyethyl)phenol, designed specifically for drug development professionals and laboratory personnel.

Mechanistic Toxicology: The Causality of Hazard

To understand the stringent disposal requirements for 4-Amino-3-(2-methoxyethyl)phenol, we must first examine its molecular vulnerabilities. Aminophenols are notoriously reactive. When exposed to environmental oxygen or biological metabolic pathways (such as hepatic Cytochrome P450 enzymes), the aminophenol core undergoes rapid oxidation to form highly electrophilic quinone imines [2].

These reactive intermediates are the primary drivers of the chemical's toxicity. They readily form covalent adducts with cellular macromolecules and oxidize hemoglobin to methemoglobin, severely impairing oxygen transport and causing tissue hypoxia[2]. Furthermore, the addition of the 2-methoxyethyl ether side chain significantly increases the molecule's lipophilicity compared to unsubstituted aminophenols. This structural modification enhances its ability to penetrate standard laboratory gloves and dermal layers, necessitating advanced barrier protection.

ToxicityPathway A 4-Amino-3-(2-methoxyethyl)phenol (Enhanced Lipophilic Penetration) B Enzymatic / Auto-Oxidation (Cytochrome P450 / O2) A->B Metabolism/Exposure C Reactive Quinone Imine Intermediate B->C D Hemoglobin Oxidation C->D Bloodstream Entry F Cellular Protein Adducts C->F Covalent Binding E Methemoglobinemia (Systemic Hypoxia) D->E

Figure 1: Mechanistic pathway of aminophenol-induced toxicity via quinone imine formation.

Operational Safety & Self-Validating PPE Systems

Because 4-Amino-3-(2-methoxyethyl)phenol poses acute oral and inhalation toxicity risks, and can form combustible dust concentrations in the air[3], standard laboratory PPE is insufficient. Your protective equipment must act as a self-validating system—if one barrier fails, the environment or secondary barrier must contain the hazard.

Table 1: Mandatory PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile or Neoprene gloves (Min 0.11 mm thickness). Latex is strictly prohibited.The methoxyethyl group acts similarly to an ether solvent, rapidly permeating natural rubber latex[4].
Eye Protection Chemical splash goggles (OSHA 29 CFR 1910.133 compliant)[3].Prevents mucosal absorption of airborne dust and reactive oxidation byproducts[3].
Respiratory NIOSH-approved N95 or P100 particulate respirator[3].Mitigates inhalation of fine particulate matter, which can trigger systemic methemoglobinemia[2].
Engineering Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood[3].Prevents the accumulation of combustible dust concentrations in ambient laboratory air[3].

Step-by-Step Disposal Protocol

Under EPA RCRA guidelines, chemical waste generators are legally obligated to determine whether a discarded chemical is classified as hazardous waste[3]. 4-Amino-3-(2-methoxyethyl)phenol must never be disposed of down the sink or in regular trash, as it is highly toxic to aquatic life with long-lasting environmental effects[3][4]. The primary and only recommended method for final disposal is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[4][5].

Step 1: Waste Segregation

  • Action: Isolate 4-Amino-3-(2-methoxyethyl)phenol waste from strong oxidizing agents (e.g., peroxides, nitric acid)[3].

  • Causality: Aminophenols react violently with oxidizers, rapidly accelerating the exothermic formation of quinone imines and risking thermal decomposition into irritating gases[3].

Step 2: Containerization

  • Action: Collect all solid waste (including contaminated pipette tips, weighing boats, and gloves) and liquid solutions in a dedicated, high-density polyethylene (HDPE) or amber glass container[4].

  • Causality: Amber glass prevents UV-catalyzed auto-oxidation of the chemical into dark, highly toxic tar-like degradation products[2].

Step 3: RCRA-Compliant Labeling

  • Action: Label the container immediately with the words "Hazardous Waste," the full chemical name (avoid abbreviations), the date of initial accumulation, and the specific hazard warnings ("Toxic," "Environmental Hazard")[4].

Step 4: Storage and Secondary Containment

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within secondary containment. Ensure the area is cool, dry, and well-ventilated[3][4].

Step 5: Final Disposal (Incineration)

  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) office to schedule a pickup by an EPA-certified hazardous waste contractor[4]. The contractor will transport the waste to a TSDF for thermal destruction (incineration), which completely neutralizes the hazardous organic components[5].

DisposalWorkflow Gen Waste Generation (Powder, Solutions, Consumables) Seg Chemical Segregation (Isolate from Oxidizers) Gen->Seg Cont Containerization (Amber Glass / HDPE) Seg->Cont Label RCRA Labeling (Toxic, Aquatic Hazard) Cont->Label Store Satellite Accumulation (Secondary Containment) Label->Store Disp EPA-Certified TSDF (High-Temp Incineration) Store->Disp EHS / Licensed Contractor

Figure 2: Step-by-step hazardous waste lifecycle and disposal workflow for aminophenol derivatives.

Emergency Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent aerosolization and environmental release.

For Small Spills (Benchtop scale):

  • Evacuate & Assess: Instruct personnel to step back. Verify that respiratory and dermal PPE are intact[4].

  • Suppress Dust: Do not dry sweep the powder, as this creates a combustible dust hazard[3]. Lightly mist the spill with a compatible solvent (e.g., a small amount of water or ethanol) to suppress aerosolization[2].

  • Absorb: Cover the dampened spill with an inert absorbent material (such as vermiculite or sand)[3].

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed mixture into a dedicated hazardous waste container[3].

  • Decontaminate: Wash the spill surface with soap and water, collecting all wash water as hazardous liquid waste[3].

For Large Spills (Bulk container failure):

  • Immediately evacuate the laboratory and close all doors[4].

  • Activate the laboratory exhaust/ventilation systems if operable from the outside.

  • Contact your EHS emergency response team or a professional hazardous waste disposal service equipped for high-level hazmat remediation[4][6].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 403, 4-Aminophenol." PubChem. Available at:[Link]

  • Axonator. "EPA Hazardous Waste Management." Axonator Compliance Resources. Available at:[Link]

  • Elk Environmental. "Best Practices in Hazardous Waste Management: A Focus on Safe Disposal and Recycling." Elk Environmental Services. Available at: [Link]

  • SBC Waste Solutions. "How to Properly Dispose of Hazardous Waste and Special Items." SBC Waste Solutions. Available at:[Link]

Sources

Handling

Advanced Laboratory Safety &amp; Operational Guide: Handling 4-Amino-3-(2-methoxyethyl)phenol

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a deeply mechanistic discipline. When handling specialized synthetic building blocks like 4-Amino-3-(2-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a deeply mechanistic discipline. When handling specialized synthetic building blocks like 4-Amino-3-(2-methoxyethyl)phenol (CAS: 161368-65-6) (), understanding the toxicological causality is the foundation of a self-validating safety protocol. This guide provides drug development professionals and researchers with field-proven, step-by-step methodologies for the safe handling, operational processing, and disposal of this compound.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand the biological fate of the molecule. 4-Amino-3-(2-methoxyethyl)phenol is an aminophenol derivative ()[1]. The core hazards of this chemical class are driven by their potent oxidative capabilities and high systemic bioavailability ().

  • Methemoglobinemia & Hypoxia: Aminophenols undergo hepatic and erythrocytic metabolism to form highly reactive quinoneimines and hydroxylamines ()[2]. These electrophilic intermediates induce profound oxidative stress. In erythrocytes, this manifests as the co-oxidation of ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+) ()[3]. Because methemoglobin cannot bind oxygen, systemic tissue hypoxia and cyanosis ensue.

  • Refractory Hemolytic Anemia: Critically, hydroxylamine-induced methemoglobinemia can precipitate acute hemolytic anemia and is frequently refractory to standard methylene blue antidote therapy ()[4].

  • Systemic Toxicity: The compound is acutely toxic via ingestion and inhalation, and structural analogs are suspected of causing genetic defects (mutagenicity) ()[5].

Methemoglobinemia A Aminophenol Derivative B Hepatic / Erythrocytic Oxidation A->B Metabolism C Reactive Quinoneimine / Hydroxylamine B->C CYP450 / Co-oxidation D Hemoglobin (Fe2+) C->D Oxidative Stress E Methemoglobin (Fe3+) D->E Fe2+ to Fe3+ F Tissue Hypoxia & Cyanosis E->F Oxygen Binding Inhibited

Fig 1. Mechanistic pathway of aminophenol-induced methemoglobinemia and tissue hypoxia.

Quantitative Personal Protective Equipment (PPE) Matrix

The addition of a 2-methoxyethyl ether group to the aminophenol core increases the molecule's lipophilicity. This structural modification enhances dermal permeability compared to highly polar analogs. Standard laboratory PPE is insufficient for handling this compound safely.

PPE CategoryQuantitative SpecificationMechanistic Justification & Causality
Hand Protection Inner Nitrile (≥0.11 mm)Outer Butyl Rubber (≥0.30 mm, >480 min breakthrough)The lipophilic methoxyethyl group enhances dermal penetration. Butyl rubber provides superior quantitative resistance to organic permeation compared to standard latex ().
Respiratory N95/P3 Particulate Filter(99.95% filtration efficiency)Prevents inhalation of aerosolized dust. Aminophenols are highly bioavailable via the pulmonary route, rapidly entering systemic circulation ()[5].
Eye Protection Tight-fitting Safety Goggles(EN166 / ANSI Z87.1 certified)Aminophenols cause severe conjunctival irritation and potential corneal damage upon direct particulate contact ()[6].
Body Protection Tyvek® Disposable Suit orClosed-Cuff Lab CoatPrevents accumulation of particulates on personal clothing, mitigating secondary exposure risks outside the lab ().

Operational Workflow & Handling Protocol

Every step in the handling process must be designed to prevent aerosolization and dermal contact.

Step-by-Step Methodology: Weighing and Dissolution

  • Pre-Operational Verification: Ensure the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing isolator is functioning with a minimum face velocity of 0.5 m/s. Do not use a standard chemical fume hood for dry powder, as turbulent airflow can cause aerosolization ()[7].

  • Material Staging: Place the 4-Amino-3-(2-methoxyethyl)phenol container, anti-static weigh boats, and sealable dissolution vials inside the BSC.

  • Weighing Protocol: Using an anti-static micro-spatula, carefully transfer the solid. Causality: Aminophenols form fine, easily aerosolized dusts ()[7]. Anti-static tools prevent electrostatic repulsion that causes toxic powder to become airborne.

  • In-Situ Dissolution: Add your primary solvent (e.g., DMSO or a compatible organic solvent) directly to the weigh boat, or transfer the powder immediately to a vial and seal it before removing it from the BSC. Causality: Wetting the powder eliminates inhalation hazards during transport to analytical stations ()[5].

  • Decontamination: Wipe down all BSC surfaces with a solvent-dampened cloth (e.g., 70% isopropanol) followed by a soap and water wash to remove lipophilic residues.

Spill Response & Waste Disposal Plan

Aminophenols are highly toxic to aquatic life with long-lasting environmental effects ()[8]. Raw chemicals must never be flushed into municipal drains ()[9].

SpillResponse S1 1. Isolate Area & Evacuate S2 2. Don Advanced PPE (Respirator, Double Gloves) S1->S2 S3 3. Contain Spill (Avoid Dust Formation) S2->S3 S4 4. Absorb & Neutralize (Moisten with Water) S3->S4 S5 5. Mechanically Collect (Plastic Shovel) S4->S5 S6 6. Hazardous Waste Disposal S5->S6

Fig 2. Operational workflow for aminophenol spill containment and decontamination.

Step-by-Step Methodology: Spill Containment and Disposal

  • Evacuation & Isolation: Immediately restrict access to the spill zone to prevent tracking the chemical throughout the laboratory ()[7].

  • PPE Escalation: Don a P3 particulate respirator and heavy-duty butyl rubber gloves ()[5].

  • Dust Suppression: Lightly mist the spilled powder with water or a compatible inert solvent. Causality: Dry sweeping generates toxic aerosols. Wetting the powder collapses the inhalation risk ()[5].

  • Mechanical Collection: Use a non-sparking, plastic scoop to transfer the wetted mass into a sealable, hazardous waste container ()[5].

  • Chemical Decontamination: Wash the spill area thoroughly with a mild detergent and water, collecting all wash water into the hazardous waste container ()[7].

  • Incineration Routing: Label the container clearly as "Toxic Organic Solid - Aminophenol Derivative" and route it to a licensed hazardous waste facility for high-temperature incineration ().

References

  • McConkey SE, Grant DM, Cribb AE. "The role of para-aminophenol in acetaminophen-induced methemoglobinemia in dogs and cats." Journal of Veterinary Pharmacology and Therapeutics. 2009. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). "Severe Methemoglobinemia and Hemolytic Anemia From Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet - Oregon, 2011." MMWR Morbidity and Mortality Weekly Report. 2012. URL: [Link]

  • Carl Roth. "Safety Data Sheet: 3-Aminophenol ≥99%, for synthesis." URL: [Link]

  • DC Fine Chemicals. "Safety Data Sheet: 4-Aminophenol." URL: [Link]

  • Biochem Chemopharma. "Safety Data Sheet: 2-Aminophenol." URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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